(2,6-Dichloropyridin-4-yl)boronic acid
Description
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Properties
IUPAC Name |
(2,6-dichloropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUQZFQJFYZZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674762 | |
| Record name | (2,6-Dichloropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-54-2 | |
| Record name | B-(2,6-Dichloro-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dichloropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloropyridine-4-boronic acid | |
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Foundational & Exploratory
A Comprehensive Technical Guide to (2,6-Dichloropyridin-4-yl)boronic Acid for Researchers and Drug Development Professionals
CAS Number: 1072951-54-2
This technical guide provides an in-depth overview of (2,6-Dichloropyridin-4-yl)boronic acid, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.
Physicochemical Properties
This compound is a white to off-white solid.[1] It exhibits notable stability, making it a reliable reagent in various chemical transformations.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1072951-54-2 | [2] |
| Molecular Formula | C₅H₄BCl₂NO₂ | [2] |
| Molecular Weight | 191.81 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |
| Boiling Point (Predicted) | 396.8±52.0 °C | [1] |
| Density (Predicted) | 1.56±0.1 g/cm³ | [1] |
| pKa (Predicted) | 5.57±0.11 | [1] |
Synthesis of this compound
The direct synthesis of this compound typically involves the reaction of 2,6-dichloro-4-iodopyridine with an organolithium reagent followed by quenching with a borate ester.[3] This method, while straightforward, requires careful handling of pyrophoric reagents.
Experimental Protocol: Direct Synthesis
Materials:
-
2,6-dichloro-4-iodopyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel is placed under an inert atmosphere of argon or nitrogen.
-
2,6-dichloro-4-iodopyridine (1.0 eq) is dissolved in anhydrous THF and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Trimethyl borate (1.2 eq) is then added dropwise, again ensuring the temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of 1M HCl at 0 °C.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of complex molecules, particularly in the field of drug discovery for the development of kinase inhibitors.
General Workflow for Synthesis and Application
The following diagram illustrates the general workflow from the synthesis of this compound to its application in the synthesis of a substituted pyridine derivative, a common scaffold in kinase inhibitors.
References
An In-depth Technical Guide to (2,6-Dichloropyridin-4-yl)boronic acid: Synthesis, Applications, and Core Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2,6-Dichloropyridin-4-yl)boronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and application in cross-coupling reactions, and illustrates its relevance in the context of drug discovery, particularly in the development of kinase inhibitors.
Core Properties and Data
This compound is a stable, versatile reagent primarily utilized for the introduction of the 2,6-dichloropyridin-4-yl moiety into target molecules. Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 191.81 g/mol | [1][2] |
| Molecular Formula | C₅H₄BCl₂NO₂ | [1][2] |
| CAS Number | 1072951-54-2 | [1][2] |
| Appearance | White to off-white solid powder | [1][3] |
| Boiling Point | 396.8 ± 52.0 °C (Predicted) | [1] |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 5.57 ± 0.11 (Predicted) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1][3] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [1] |
Key Applications in Research and Development
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to produce complex molecules like biaryls.[4][5]
The 2,6-dichloropyridine scaffold is of significant interest in drug discovery. The two chlorine atoms provide sites for further, selective functionalization, making it a valuable intermediate for creating libraries of compounds for biological screening.[6] Derivatives have shown potential in developing treatments for a range of diseases, including cancer and inflammatory conditions, often by targeting key cellular signaling pathways.[3][7]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a typical cross-coupling reaction.
Protocol 1: Synthesis of this compound
This protocol describes a direct synthesis method starting from 2,6-dichloro-4-iodopyridine.[1][3] This method involves a halogen-metal exchange followed by borylation.
Materials:
-
2,6-dichloro-4-iodopyridine
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (HCl), aqueous solution
-
Standard inert atmosphere glassware (e.g., Schlenk line)
-
Magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reaction Initiation: Dissolve 2,6-dichloro-4-iodopyridine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature. Stir the mixture at this temperature for 1 hour.
-
Borylation: Add trimethyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly add aqueous HCl (e.g., 2 M) to quench the reaction and hydrolyze the borate ester.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield this compound as a white to off-white solid.
Caption: Workflow for the synthesis of the target boronic acid.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for coupling this compound with an aryl bromide.[4][5]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene)
-
Inert atmosphere glassware
-
Magnetic stirrer with heating
Procedure:
-
Setup: To a Schlenk flask, add this compound (1.5 eq), the aryl bromide (1.0 eq), the base (2.0-3.0 eq), and the palladium catalyst (e.g., 2-5 mol%).
-
Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture with stirring (typically 80-110 °C) and monitor its progress using thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
Role in Drug Discovery and Signaling Pathways
The dichloropyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous kinase inhibitors. Kinases are critical enzymes that regulate a vast number of cellular processes, including cell growth, proliferation, and survival.[7] Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[8]
Compounds synthesized using this compound can be designed to act as competitive inhibitors at the ATP-binding site of kinases, thereby blocking downstream signaling and halting uncontrolled cell proliferation.[7]
Caption: Inhibition of a generic kinase signaling cascade.
References
- 1. 2,6-Dichloropyridine-4-boronicacid | 1072951-54-2 [chemicalbook.com]
- 2. 2,6-Dichloropyridine-4-boronic acid 97% | CAS: 1072951-54-2 | AChemBlock [achemblock.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lifechemicals.com [lifechemicals.com]
(2,6-Dichloropyridin-4-yl)boronic Acid: A Technical Guide for Researchers
(2,6-Dichloropyridin-4-yl)boronic acid is a specialized chemical compound utilized primarily as a building block and catalyst in organic synthesis and biochemical reactions.[1][2] Its structural stability and versatile reactivity make it a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds.[3] This guide provides an in-depth overview of its chemical structure, properties, experimental protocols, and applications for professionals in research and drug development.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a boronic acid group at position 4. This arrangement imparts specific chemical properties that are leveraged in synthetic chemistry. The compound typically appears as a white to off-white solid or crystalline powder and is soluble in organic solvents but not in water.[3][4][5] It demonstrates notable thermal and chemical stability, allowing it to be used in a variety of reaction conditions.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1072951-54-2 | [1][4][6] |
| Molecular Formula | C₅H₄BCl₂NO₂ | [1][6][7] |
| Molecular Weight | 191.81 g/mol | [1][4][5][6] |
| IUPAC Name | This compound | [6] |
| Canonical SMILES | B(C1=CC(=NC(=C1)Cl)Cl)(O)O | [7] |
| InChIKey | JFUQZFQJFYZZGY-UHFFFAOYSA-N | [4][7] |
| Appearance | White to off-white solid | [4][5] |
| Purity | ≥97% | [6] |
| Boiling Point (Predicted) | 396.8 ± 52.0 °C | [4] |
| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 5.57 ± 0.11 | [4] |
| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [4][5] |
Experimental Protocols
The synthesis and characterization of this compound require standard organic chemistry laboratory techniques.
1. Synthesis Protocol: Direct Borylation
A primary method for synthesizing this compound involves a direct borylation reaction using a halogen-metal exchange.[3]
-
Starting Material: 2,6-dichloro-4-iodopyridine
-
Reagents: n-Butyllithium (n-BuLi), Trimethyl borate (B(OMe)₃), and an appropriate solvent (e.g., anhydrous THF).
-
Procedure:
-
Dissolve 2,6-dichloro-4-iodopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of n-butyllithium to the reaction mixture. The n-BuLi performs a halogen-metal exchange with the iodine atom, creating a lithiated pyridine intermediate.
-
After stirring for a short period, add trimethyl borate to the mixture. The lithiated intermediate reacts with the borate ester.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with an aqueous acid (e.g., HCl) to hydrolyze the borate ester, yielding the final this compound product.
-
The product can then be isolated and purified using standard techniques such as extraction and crystallization.
-
Note: This method requires the use of highly flammable n-butyllithium and demands stringent anhydrous and inert conditions.[3]
2. Characterization Protocol: Purity and Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a standard solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with mobile phases such as acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Purity is determined by integrating the peak area of the product relative to any impurities. Commercial batches often report purities exceeding 99%.[5][8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum. The resulting spectrum should be consistent with the expected chemical shifts and splitting patterns for the aromatic protons on the dichloropyridine ring.[5][9]
-
Optionally, ¹³C NMR and ¹¹B NMR can be performed for further structural confirmation.
-
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.[3]
Suzuki-Miyaura Cross-Coupling Reactions
Boronic acids are cornerstone reagents for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon (C-C) bonds.[10] In this context, this compound can be coupled with various aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base. This reaction is fundamental in medicinal chemistry for constructing the core structures of many drug candidates.[11] The two chlorine atoms on the pyridine ring can also serve as handles for subsequent functionalization, allowing for the creation of diverse molecular libraries.
Enzyme Inhibition and Bioactive Compounds
The broader class of organoboron compounds, particularly boronic acids, has gained significant attention in drug discovery for their ability to act as enzyme inhibitors.[12][13] Boronic acids can form reversible covalent bonds with the active site residues (like serine) of proteases and other enzymes.[14][15] This mechanism is exemplified by the FDA-approved drug Bortezomib, a boronic acid-containing proteasome inhibitor for treating multiple myeloma.[11][12] As a versatile building block, this compound is used to synthesize novel heterocyclic compounds that can be screened for various biological activities, including potential anticancer and antiviral properties.[3]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 生化试剂 | MCE [medchemexpress.cn]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,6-Dichloropyridine-4-boronicacid | 1072951-54-2 [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 2,6-Dichloropyridine-4-boronic acid 97% | CAS: 1072951-54-2 | AChemBlock [achemblock.com]
- 7. PubChemLite - 2,6-dichloropyridine-4-boronic acid (C5H4BCl2NO2) [pubchemlite.lcsb.uni.lu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Boronic acid, B-?(2,?6-?dichloro-?4-?pyridinyl)?-(1072951-54-2) 1H NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of (2,6-Dichloropyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Dichloropyridin-4-yl)boronic acid is a pivotal building block in contemporary medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. Its unique structure, featuring a pyridine core with chlorine atoms at the 2 and 6 positions, offers a versatile scaffold for the synthesis of complex, biologically active molecules, including kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the principal synthetic route to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data. The information presented herein is intended to equip researchers and drug development professionals with the knowledge required for the successful preparation and application of this important synthetic intermediate.
Introduction
Pyridine-based boronic acids are indispensable reagents in organic synthesis, enabling the construction of biaryl and heteroaryl structures that are prevalent in a vast array of pharmaceuticals.[1] this compound (CAS No. 1072951-54-2) has emerged as a particularly valuable synthon.[2][3][4] The two chlorine atoms on the pyridine ring are less reactive than the boronic acid moiety in cross-coupling reactions, allowing for selective functionalization at the 4-position. These chlorine atoms can then be subjected to subsequent substitutions, providing a modular approach to highly decorated pyridine derivatives. This guide focuses on the most prevalent and reliable method for its synthesis: the lithiation-borylation of a suitable 4-halo-2,6-dichloropyridine precursor.
Physicochemical Properties and Characterization
This compound is typically isolated as a white to off-white crystalline powder.[5] It is generally insoluble in water but exhibits solubility in various organic solvents. The compound demonstrates high thermal and chemical stability, which is advantageous for its application in a range of reaction conditions.[5]
A summary of its key properties is provided in Table 1.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| CAS Number | 1072951-54-2 | [2] |
| Molecular Formula | C₅H₄BCl₂NO₂ | [2][6] |
| Molecular Weight | 191.81 g/mol | [2][6] |
| Appearance | White to off-white solid | [6] |
| Purity (Typical) | ≥97% | [2] |
| ¹H NMR Spectrum | Consistent with structure | [6] |
Note: Spectroscopic data should be confirmed by analysis of the synthesized material.
Synthetic Pathway: Lithiation-Borylation
The primary route for the synthesis of this compound is the halogen-metal exchange of a 4-halo-2,6-dichloropyridine, followed by trapping the resulting organolithium species with a borate ester. This method, known as lithiation-borylation, is a robust and widely used strategy for the preparation of aryl and heteroaryl boronic acids.
The most logical precursor for this synthesis is 2,6-dichloro-4-iodopyridine. The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bonds, allowing for a highly regioselective lithium-halogen exchange at the 4-position. The general workflow is depicted below.
Caption: Lithiation-Borylation synthetic workflow.
Experimental Protocol
This section provides a detailed, representative protocol for the synthesis of this compound.
Disclaimer: This protocol involves the use of highly reactive and pyrophoric reagents (n-butyllithium). All operations must be conducted by trained personnel in a properly functioning fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.
Materials and Reagents
Table 2: Reagents and Materials for Synthesis
| Reagent/Material | Grade | Supplier Example |
| 2,6-Dichloro-4-iodopyridine | ≥97% | Commercial |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercial |
| Triisopropyl borate | ≥98% | Commercial |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial |
| Diethyl ether (Et₂O) | Anhydrous | Commercial |
| Hydrochloric acid (HCl) | 2 M aqueous solution | Commercial |
| Saturated sodium chloride solution (brine) | N/A | Lab-prepared |
| Anhydrous magnesium sulfate (MgSO₄) | N/A | Commercial |
Step-by-Step Procedure
The experimental workflow can be visualized as follows:
Caption: Experimental workflow diagram.
1. Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-dichloro-4-iodopyridine (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.
-
Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
2. Lithiation:
-
While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe over 20-30 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the organolithium intermediate.
3. Borylation:
-
To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Continue stirring at -78 °C for an additional 2 hours.
-
After this period, remove the cooling bath and allow the reaction to slowly warm to room temperature overnight.
4. Workup and Purification:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Quench the reaction by the slow, careful addition of 2 M aqueous HCl until the mixture is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexanes/diethyl ether) to afford the product as a white or off-white solid.
Safety and Handling
-
n-Butyllithium: A pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. Handle only under an inert atmosphere and use proper syringe techniques.
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.
-
Temperature Control: The lithiation step is highly exothermic. Maintaining a low temperature (-78 °C) is critical to prevent side reactions and ensure safety.
-
Quenching: The quenching of the reaction should be performed slowly and at a low temperature to control the exothermic reaction with unreacted organolithium species.
Conclusion
The synthesis of this compound via a lithiation-borylation pathway is a reliable and efficient method for producing this key synthetic intermediate.[5] Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is paramount for achieving high yields and purity. This guide provides a foundational protocol that can be adapted and optimized for specific laboratory settings. The availability of this versatile building block facilitates the continued development of novel pyridine-based compounds for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Dichloropyridine-4-boronic acid 97% | CAS: 1072951-54-2 | AChemBlock [achemblock.com]
- 3. scbt.com [scbt.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. Page loading... [wap.guidechem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Chemical Properties of (2,6-Dichloropyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,6-Dichloropyridin-4-yl)boronic acid is a synthetic organoboron compound that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the creation of carbon-carbon bonds. The presence of the dichloropyridine moiety imparts specific electronic properties and potential biological activity to the resulting molecules, making this reagent of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, supported by experimental details and visual workflows.
Core Chemical Properties
This compound is a white to off-white crystalline solid under standard conditions.[1] It is characterized by its stability under typical laboratory settings, although appropriate storage is crucial to maintain its integrity.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally derived and predicted data.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄BCl₂NO₂ | [2] |
| Molecular Weight | 191.81 g/mol | [1] |
| CAS Number | 1072951-54-2 | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | No experimental data found. The related isomer, (2,6-Dichloropyridin-3-yl)boronic acid, has a melting point of 91.0-103.0 °C. | [3] |
| Boiling Point | 396.8 ± 52.0 °C (Predicted) | [1] |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 5.57 ± 0.11 (Predicted) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
| Storage Conditions | Store in freezer under -20°C in an inert atmosphere. | [1] |
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A singlet corresponding to the two equivalent protons on the pyridine ring (at positions 3 and 5) would be anticipated. The chemical shift would be in the aromatic region, influenced by the electron-withdrawing effects of the chlorine atoms and the boronic acid group. The protons of the B(OH)₂ group may appear as a broad singlet, and its chemical shift can be solvent-dependent. |
| ¹³C NMR | The carbon NMR spectrum would show three distinct signals for the pyridine ring carbons due to symmetry: one for the carbon bearing the boronic acid (C4), one for the carbons bearing the chlorine atoms (C2 and C6), and one for the carbons at the 3 and 5 positions. |
| Mass Spec. | The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl), with the molecular ion peak (M) accompanied by M+2 and M+4 peaks in an approximate ratio of 9:6:1. |
| IR | The infrared spectrum would display characteristic absorption bands for the O-H stretching of the boronic acid (a broad band typically around 3300 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-Cl stretching in the fingerprint region. Aromatic C-H and C=C stretching vibrations would also be present. |
Synthesis and Reactions
Synthesis of this compound
A common method for the synthesis of this compound is through a direct synthesis approach involving a halogen-metal exchange followed by borylation.
Experimental Protocol: Direct Synthesis
This protocol is based on a general method for the synthesis of aryl boronic acids and would require optimization for this specific substrate.
-
Materials: 2,6-dichloro-4-iodopyridine, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, and trimethyl borate.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dichloro-4-iodopyridine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
To the resulting organolithium species, add trimethyl borate dropwise, again ensuring the temperature remains at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) and stir for 1-2 hours to hydrolyze the borate ester.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Logical Workflow for Direct Synthesis
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl compounds. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis.
Experimental Protocol: General Suzuki-Miyaura Coupling
This is a representative protocol and the conditions may require optimization depending on the specific aryl halide used.
-
Materials: this compound, an aryl halide (e.g., 4-bromoanisole), a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., 1,4-dioxane/water).
-
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture with stirring at a specified temperature (typically 80-100 °C) for a designated time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Catalytic Cycle for Suzuki-Miyaura Coupling
Biological and Pharmacological Context
While specific studies detailing the interaction of this compound with biological signaling pathways are not prevalent in the public literature, the broader class of pyridine derivatives is of significant interest in drug discovery. Substituted pyridines are common scaffolds in a multitude of biologically active compounds.
Derivatives of 2,6-dichloropyridine have been utilized as precursors in the synthesis of pharmaceuticals such as the antibiotic enoxacin and the antifungal agent liranaftate.[4] The incorporation of the dichloropyridine motif can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Although a direct link for this compound is yet to be established, other substituted pyridines have been identified as modulators of various signaling pathways, including neurotrophic signaling. For instance, certain pyridine-containing small molecules have been shown to inhibit the neuregulin-1/ErbB4 signaling pathway, which is implicated in neuronal differentiation. This highlights the potential for novel derivatives synthesized from this compound to exhibit interesting biological activities. Further screening of compound libraries derived from this boronic acid is warranted to explore its potential as a modulator of cellular signaling.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): It is recommended to use a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of substituted biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling. Its chemical properties are well-defined, and while specific experimental data for some parameters are lacking, reliable predictions and data from similar compounds provide a solid foundation for its use. Although direct evidence of its role in specific signaling pathways is yet to be elucidated, the prevalence of the pyridine scaffold in bioactive molecules suggests that derivatives of this boronic acid hold potential for applications in drug discovery. The protocols and data presented in this guide are intended to support researchers in the effective and safe utilization of this important chemical building block.
References
An In-depth Technical Guide to the Physical Properties of (2,6-Dichloropyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of (2,6-dichloropyridin-4-yl)boronic acid. This compound is a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its characteristics essential for its effective application.
Core Physical and Chemical Properties
This compound is a pyridinylboronic acid derivative with significant potential in various chemical syntheses, particularly in Suzuki-Miyaura cross-coupling reactions. Its physical properties are critical for handling, storage, and reaction setup.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BCl₂NO₂ | [1][2][3][4][5] |
| Molecular Weight | 191.81 g/mol | [1][2][3][5] |
| Appearance | White to off-white solid/crystalline powder | [1][3][6] |
| Boiling Point (Predicted) | 396.8 ± 52.0 °C | [1] |
| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 5.57 ± 0.11 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [1][6] |
| Storage Conditions | Inert atmosphere, store in freezer at -20°C or at 0-8°C | [1][2][3] |
1.1. Structural Information
The chemical structure of this compound features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a boronic acid group at position 4.
-
IUPAC Name: this compound[2]
-
SMILES: B(C1C=C(Cl)N=C(Cl)C=1)(O)O[1]
-
InChI: InChI=1S/C5H4BCl2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H[1]
1.2. Stability and Storage
This compound demonstrates notable thermal and chemical stability, which allows for its use in a variety of reaction conditions.[1][6] For long-term storage, it is recommended to keep the compound in an inert atmosphere and at low temperatures, such as in a freezer under -20°C, to prevent degradation.[1][3]
Experimental Protocols for Characterization
The determination of the physical properties of boronic acids like this compound involves several standard analytical techniques.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to confirm the chemical structure of the molecule. For this compound, both ¹H NMR and ¹³C NMR would be employed.
-
¹H NMR: This technique provides information about the hydrogen atoms in the molecule. The spectrum for this compound is expected to be consistent with its structure.[3]
-
Methodology: A small sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solution is placed in an NMR tube and analyzed in an NMR spectrometer. The chemical shifts, splitting patterns, and integration of the peaks are used to confirm the proton environment.
2.2. X-ray Crystallography This technique is the gold standard for determining the solid-state structure of a crystalline compound.
-
Methodology: A single crystal of this compound is grown. The crystal is then mounted on a goniometer and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to determine the precise arrangement of atoms in the crystal lattice.[7][8]
2.3. Vibrational Spectroscopy (IR and Raman) Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by analyzing their vibrational modes.[7][8]
-
Methodology:
-
IR Spectroscopy: A sample is placed in the path of an infrared beam. The absorption of IR radiation at specific frequencies corresponds to the vibrational frequencies of the bonds in the molecule.
-
Raman Spectroscopy: A sample is irradiated with a monochromatic laser. The scattered light is collected and analyzed. The shifts in the frequency of the scattered light provide information about the vibrational modes of the molecule.
-
2.4. Determination of Acidity (pKa) The acidity of a boronic acid is a crucial parameter, especially in reactions involving the formation of boronate esters.[9]
-
Methodology: Potentiometric titration is a common method to determine the pKa. A solution of the boronic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of base added. The pKa can be determined from the resulting titration curve.[10]
Visualizations
Diagram 1: General Experimental Workflow for Physical Characterization
Caption: Workflow for the synthesis and physical characterization of a chemical compound.
Diagram 2: Synthesis of this compound
References
- 1. 2,6-Dichloropyridine-4-boronicacid | 1072951-54-2 [chemicalbook.com]
- 2. 2,6-Dichloropyridine-4-boronic acid 97% | CAS: 1072951-54-2 | AChemBlock [achemblock.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. guidechem.com [guidechem.com]
- 7. Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction | MDPI [mdpi.com]
- 10. DSpace [kuscholarworks.ku.edu]
Technical Guide: Solubility and Applications of (2,6-Dichloropyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,6-Dichloropyridin-4-yl)boronic acid is a synthetically versatile building block of significant interest in medicinal chemistry and materials science. Its utility is primarily centered around its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The physicochemical properties of this compound, particularly its solubility, are critical parameters for its handling, reaction optimization, and purification.
This technical guide provides a comprehensive overview of the available solubility information for this compound, details a robust experimental protocol for solubility determination, and illustrates a key synthetic application. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents a qualitative solubility profile and an illustrative data table to serve as a practical reference for researchers.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] It is characterized by its insolubility in water and solubility in various organic solvents.[1] This general solubility profile is typical for many arylboronic acids, which exhibit poor solubility in aqueous media but are more readily dissolved in organic solvents, particularly polar aprotic solvents.
Illustrative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Tetrahydrofuran (THF) | 25 | Data Not Available | Data Not Available |
| 50 | Data Not Available | Data Not Available | |
| 1,4-Dioxane | 25 | Data Not Available | Data Not Available |
| 50 | Data Not Available | Data Not Available | |
| Dimethylformamide (DMF) | 25 | Data Not Available | Data Not Available |
| 50 | Data Not Available | Data Not Available | |
| Acetonitrile (MeCN) | 25 | Data Not Available | Data Not Available |
| 50 | Data Not Available | Data Not Available | |
| Toluene | 25 | Data Not Available | Data Not Available |
| 50 | Data Not Available | Data Not Available |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for this compound.
Experimental Protocol: Solubility Determination by the Dynamic Method
The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in various solvents. This method involves the visual or instrumental determination of the dissolution temperature of a solid-liquid mixture of known composition.
Materials and Equipment:
-
This compound
-
High-purity organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath with precise temperature control
-
Calibrated thermometer or temperature probe
-
Analytical balance
-
Optional: Turbidity sensor or laser scattering instrument
Procedure:
-
Sample Preparation: Accurately weigh a known mass of this compound and the desired solvent into the jacketed glass vessel.
-
Heating and Equilibration: Place the vessel in the thermostat bath and begin stirring to ensure a homogeneous suspension. The temperature of the bath is then slowly and linearly increased (e.g., at a rate of 0.1-0.5 °C/min) to allow for thermal equilibration.
-
Dissolution Point Determination: Carefully observe the mixture as the temperature rises. The temperature at which the last solid particles of the boronic acid completely dissolve, resulting in a clear solution, is recorded as the dissolution temperature for that specific composition. For more precise measurements, a turbidity sensor can be used to detect the disappearance of solid particles.
-
Data Collection: Repeat the procedure with different known compositions of the solute and solvent to generate a series of data points.
-
Solubility Curve Construction: Plot the mole fraction or concentration of the boronic acid against the corresponding dissolution temperature to construct a solubility curve. This curve provides a comprehensive profile of the solubility of this compound in the tested solvent over a range of temperatures.
Below is a diagram illustrating the workflow for the dynamic solubility determination method.
Caption: Workflow for the dynamic method of solubility determination.
Application in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful tool for the synthesis of biaryl and substituted pyridine compounds, which are common motifs in pharmaceuticals and functional materials.
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (e.g., an aryl halide) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While quantitative solubility data for this compound is not extensively documented, its qualitative profile as a water-insoluble, organic-solvent-soluble solid provides a useful starting point for its application in organic synthesis. The detailed experimental protocol for the dynamic method of solubility determination presented here offers a practical approach for researchers to generate precise and reliable solubility data tailored to their specific experimental conditions. A thorough understanding of the solubility of this versatile building block is paramount for optimizing its use in key synthetic transformations such as the Suzuki-Miyaura cross-coupling reaction, thereby facilitating the development of novel chemical entities for a wide range of applications.
References
Stability and Storage of (2,6-Dichloropyridin-4-yl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2,6-Dichloropyridin-4-yl)boronic acid is a key building block in medicinal chemistry and drug discovery, notably in the synthesis of orally bioavailable GPR40 agonists for potential diabetes treatment.[1] Its stability and proper storage are critical for ensuring the integrity of experimental results and the quality of synthesized active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the degradation of this important reagent.
Core Stability Considerations
General Degradation Pathways
-
Protodeboronation: This is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[2][3] This process is often catalyzed by aqueous acidic or basic conditions. For highly electron-deficient arenes, this can proceed via a transient aryl anionoid pathway.[2]
-
Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid.[4][5] This can be mediated by atmospheric oxygen or other oxidizing agents present in the reaction mixture. Some studies have shown that peptide boronic acids can undergo oxidative cleavage of the boronic acid group in the presence of hydrogen peroxide.[5]
Recommended Storage and Handling
To minimize degradation and ensure the long-term viability of this compound, the following storage and handling guidelines are recommended based on information from multiple chemical suppliers.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer, under -20°C.[1] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1] | Prevents oxidation by atmospheric oxygen. |
| Moisture | Store in a dry environment. Keep container tightly closed.[6][7] | Minimizes hydrolysis and protodeboronation. |
| Light | Protect from light. | While not explicitly stated for this compound, photolytic degradation can be a concern for many organic molecules. |
| Handling | Handle in a well-ventilated place. Avoid formation of dust and aerosols. Use personal protective equipment.[6] | Standard safety procedure for handling chemical reagents. |
Experimental Protocols for Stability Assessment
A crucial aspect of working with this compound is the ability to assess its stability and purity over time. A stability-indicating analytical method can separate the intact boronic acid from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for this purpose.
Stability-Indicating HPLC-UV/MS Method
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its primary degradation products.
Instrumentation:
-
HPLC or UPLC system with a PDA (Photodiode Array) or UV detector.
-
Mass Spectrometer (optional but highly recommended for peak identification).
-
Analytical column suitable for reversed-phase chromatography (e.g., C18).
Materials:
-
This compound reference standard.
-
HPLC-grade acetonitrile and water.
-
Formic acid or ammonium acetate (for mobile phase modification).
-
Aprotic solvent for sample preparation (e.g., acetonitrile or tetrahydrofuran).
Experimental Workflow:
Caption: Workflow for stability-indicating method development and application.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic solvent like acetonitrile to minimize premature hydrolysis.[5]
-
For analysis, dilute the stock solution with the initial mobile phase.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and/or MS scan.
-
-
Forced Degradation:
-
Subject the boronic acid solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) to generate degradation products.
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak and from each other.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and sensitivity (LOD/LOQ).
-
Challenges and Solutions:
-
On-column Degradation: Boronic acids can hydrolyze on the stationary phase. To mitigate this, use a shorter column, faster flow rate, or aprotic diluents.[5] The use of columns with low silanol activity or end-capping can also be beneficial.
-
Poor Retention: If the compound is too polar, consider using a more retentive column or adjusting the mobile phase pH.
Signaling Pathway in Drug Development Context
This compound is a precursor for GPR40 agonists. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor that is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[4][8]
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a signaling cascade that leads to insulin secretion.
Caption: GPR40 agonist-induced insulin secretion pathway.
Pathway Description:
-
A GPR40 agonist binds to and activates the GPR40 receptor on the surface of pancreatic β-cells.[6]
-
This activation leads to the coupling and activation of the Gαq/11 subunit of the heterotrimeric G-protein.[9]
-
Activated Gαq/11 stimulates Phospholipase C (PLC).[1]
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6]
-
The increase in intracellular Ca²⁺ concentration is a primary trigger for the fusion of insulin-containing vesicles with the cell membrane, resulting in insulin exocytosis.[8]
-
DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which can further potentiate insulin secretion.
This glucose-dependent insulin secretion mechanism makes GPR40 an attractive target for type 2 diabetes therapies, as agonists are expected to have a lower risk of hypoglycemia compared to other secretagogues.[6][9]
Conclusion
A thorough understanding of the stability and handling requirements of this compound is paramount for its effective use in research and drug development. By adhering to the recommended storage conditions and employing robust analytical methods to monitor its stability, researchers can ensure the reliability and reproducibility of their synthetic efforts. Furthermore, a clear comprehension of its role as a precursor to GPR40 agonists and the associated signaling pathways provides a strong rationale for its application in the development of novel therapeutics for metabolic diseases.
References
- 1. physoc.org [physoc.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. diabetesjournals.org [diabetesjournals.org]
In-Depth Technical Guide to the Safety Profile of (2,6-Dichloropyridin-4-yl)boronic acid
This technical guide provides a comprehensive overview of the safety data available for (2,6-Dichloropyridin-4-yl)boronic acid, intended for researchers, scientists, and professionals in drug development. Due to the limited publicly available quantitative toxicological data for this specific compound, this guide also includes information on related chemical classes and general toxicological testing protocols to provide a broader safety context.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] It is insoluble in water but soluble in organic solvents.[2] This compound is noted for its thermal and chemical stability, which allows it to be used in various chemical reactions without degradation.[2]
| Property | Value | Reference |
| CAS Number | 1072951-54-2 | [1][3][4][5] |
| Molecular Formula | C5H4BCl2NO2 | [1][3][4][5] |
| Molecular Weight | 191.81 g/mol | [1][4][5] |
| Appearance | White to off-white solid | [1] |
| Boiling Point (Predicted) | 396.8 ± 52.0 °C | [1] |
| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 5.57 ± 0.11 | [1] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |
Hazard Identification and GHS Classification
While a complete, officially harmonized GHS classification is not consistently reported across all sources, the available information suggests that this compound should be handled with care. The primary hazards identified are skin and eye irritation.[1] For a related compound, 2,6-Dichloropyridine-3-boronic acid, GHS classifications include warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[6]
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Note: This table is based on predicted data and information for closely related compounds.[1]
Toxicological Summary
General Toxicity: Boronic acids as a class have been flagged as potentially mutagenic in some studies, and appropriate handling and testing are recommended.[8][9] However, several boronic acid derivatives have been successfully developed as drugs (e.g., bortezomib, ixazomib), indicating that this chemical class can be safe for therapeutic use.[10][11] The toxicity of boron-containing compounds is generally considered low at therapeutic doses but can be significant at high doses.[12]
Dichloropyridine Derivatives: Dichloropyridine compounds can exhibit a range of biological activities and toxicities. Some pyridine derivatives are known to be toxic, with potential effects on the liver, nervous system, and kidneys.[13]
Experimental Protocols
Specific experimental protocols for the safety assessment of this compound are not published. However, the following are standard methodologies that would be employed to evaluate the safety of such a compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic potential of a test compound on cultured cells.
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is a standard method to assess the mutagenic potential of a chemical.
-
Strain Selection: Utilize a set of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Pre-incubate the bacterial tester strains with various concentrations of this compound and the S9 mix (if used).
-
Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Handling and First Aid
Handling:
-
Wear suitable protective clothing, including gloves and eye/face protection.[4][14]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][14]
First-Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[3][4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3][4]
Visualizations
Experimental Workflow for Safety Assessment
Caption: A generalized workflow for the safety assessment of a chemical compound.
Logical Relationship: Suzuki-Miyaura Coupling
This compound is a reagent commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2][14][15][16] Understanding this reaction mechanism is crucial for researchers using this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. 2,6-Dichloropyridine-4-boronicacid | 1072951-54-2 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Page loading... [wap.guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2,6-Dichloropyridine-4-boronic acid 97% | CAS: 1072951-54-2 | AChemBlock [achemblock.com]
- 6. 2,6-Dichloropyridine-3-boronic acid | C5H4BCl2NO2 | CID 2762712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. acs.figshare.com [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki Coupling [organic-chemistry.org]
Commercial Suppliers and Technical Guide for (2,6-Dichloropyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of (2,6-Dichloropyridin-4-yl)boronic acid, a key building block in synthetic and medicinal chemistry. This document outlines key quantitative data from various suppliers, general experimental protocols, and logical workflows for its procurement and utilization in a research and development setting.
Commercial Availability
This compound (CAS No. 1072951-54-2) is readily available from a range of chemical suppliers. The purity and available quantities vary, and it is crucial to select a supplier that meets the specific requirements of your research. Below is a summary of offerings from several prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | Additional Notes |
| AChemBlock | N24161 | 97% | Inquire for details | Molecular Formula: C5H4BCl2NO2, Formula Weight: 191.81.[1] |
| BLDpharm | BD7937 | 97% | Inquire for details | A leading supplier of research chemicals.[2] |
| MedChemExpress | HY-W005531 | >98% | Inquire for details | Described as a chemical catalyst for biochemical reactions.[3][4] |
| Santa Cruz Biotechnology | sc-280064 | Inquire for details | Inquire for details | Specialty product for proteomics research.[5] |
| AbacipharmTech | CB18590 | Inquire for details | Inquire for details | Global chemical supplier.[6] |
Note: Pricing and specific quantities are subject to change and should be confirmed directly with the suppliers.
A related compound, 2,6-Dichloropyridine-4-boronic acid, pinacol ester (CAS: 408492-27-3), is also commercially available from suppliers such as Shanghai Aladdin Biochemical Technology Co., LTD.[7]
General Experimental Protocols
While specific experimental protocols for this compound are often application-dependent and developed in-house, general procedures for handling and utilizing boronic acids are well-established. The following represents a generalized workflow for a typical cross-coupling reaction, a common application for this class of compounds.
Suzuki-Miyaura Cross-Coupling Reaction: A General Protocol
This protocol outlines the general steps for coupling this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Reaction: Stir the mixture at the desired temperature (typically ranging from 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.
Visualization of Workflows
Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow for procuring and verifying the quality of this compound for research purposes.
Caption: Workflow for chemical procurement and quality control.
General Suzuki-Miyaura Coupling Workflow
This diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction utilizing a boronic acid.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. 2,6-Dichloropyridine-4-boronic acid 97% | CAS: 1072951-54-2 | AChemBlock [achemblock.com]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. 2,6-Dichloropyridine-4-boronic acid, pinacol ester Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
The Versatile Role of (2,6-Dichloropyridin-4-yl)boronic Acid in Modern Synthesis
(2,6-Dichloropyridin-4-yl)boronic acid has emerged as a valuable building block for researchers and scientists, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive boronic acid moiety with a dichlorinated pyridine core, offer a versatile platform for the synthesis of complex molecules through powerful cross-coupling reactions. This in-depth technical guide explores the applications of this reagent, providing insights into its use in the synthesis of novel compounds and detailing the experimental protocols for its successful implementation.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound lies in its utility as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In this context, the boronic acid serves as the organoboron component, reacting with a variety of aryl or heteroaryl halides to generate substituted pyridine derivatives.
The presence of two chlorine atoms on the pyridine ring offers distinct advantages. These chlorine atoms can serve as handles for subsequent functionalization, allowing for the stepwise introduction of different substituents at the 2 and 6 positions. This regioselective control is highly valuable in the construction of complex molecular architectures.
Experimental Protocols: A Guide to Successful Coupling
The successful implementation of Suzuki-Miyaura coupling reactions with this compound requires careful optimization of reaction conditions. Below is a detailed experimental protocol adapted from established methodologies for similar transformations, such as the coupling of 2,6-dichloropyridine with alkyl boronic esters.[1] This protocol provides a solid starting point for researchers.
Table 1: Quantitative Data for a Representative Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 2,6-Dichloropyridine | 2,6-Diheptylpyridine | 94 |
Note: This data is for the reaction of 2,6-dichloropyridine with heptyl boronic pinacol ester, a reaction analogous to the application of this compound.[1]
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene, 2-bromothiophene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., Ad₂PⁿBu)
-
Base (e.g., LiOᵗBu, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, and water mixtures)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., 1-5 mol%), and ligand (e.g., 1.5-6 mol%).
-
Solvent and Base Addition: Add the chosen solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) and the base (e.g., LiOᵗBu, 2.0-3.0 equiv).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) for the required time (ranging from a few hours to overnight). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: A schematic overview of the key steps in a Suzuki-Miyaura coupling reaction.
Logical Relationships in Synthesis
The utility of this compound extends beyond a single coupling reaction. The resulting 4-aryl-2,6-dichloropyridine product can serve as a versatile intermediate for further synthetic transformations. The two chlorine atoms can be selectively substituted by various nucleophiles, leading to a diverse range of polysubstituted pyridine derivatives. This stepwise functionalization strategy is a powerful tool in the exploration of chemical space for drug discovery and materials science.
Diagram 2: Synthetic Strategy Flowchart
Caption: A flowchart illustrating the potential for sequential functionalization of the pyridine core.
Future Outlook
This compound is a reagent with significant potential for the synthesis of novel and complex molecules. While its direct application in blockbuster drugs is not yet prominent, its utility as a versatile building block in discovery chemistry is clear. As the demand for new therapeutic agents and advanced materials continues to grow, the strategic application of such well-defined and reactive intermediates will undoubtedly play a crucial role in advancing these fields. Further research into the scope and limitations of its reactivity will continue to unlock new synthetic possibilities.
References
Potential Biological Activity of Dichloropyridinylboronic Acid Derivatives: A Technical Guide for Researchers
Disclaimer: This document provides a comprehensive overview of the potential biological activities of dichloropyridinylboronic acid derivatives based on the broader understanding of boronic acid chemistry and the activities of structurally related compounds. Direct experimental data on the biological effects of dichloropyridinylboronic acid derivatives is limited in the currently available scientific literature. Therefore, the information presented herein, including potential mechanisms of action, experimental protocols, and signaling pathways, is largely extrapolated from studies on other boronic acid derivatives, particularly those containing pyridine or dihalogenated aryl moieties. This guide is intended to serve as a foundational resource to inform and direct future research in this specific area.
Introduction
Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry and drug discovery, with several approved drugs and numerous candidates in clinical trials.[1][2][3] The unique electronic properties of the boron atom, particularly its ability to form reversible covalent bonds with nucleophiles, underpin their diverse biological activities.[1] Dichloropyridinylboronic acid derivatives, a specific subclass of these compounds, remain a relatively unexplored area. However, based on the established pharmacology of related molecules, they hold considerable promise as potential therapeutic agents. This guide will explore the hypothetical biological activities of dichloropyridinylboronic acid derivatives, drawing parallels from well-studied analogs to provide a framework for future investigation.
The core structure, (dichloropyridinyl)boronic acid, combines the features of a dihalogenated pyridine ring with a boronic acid moiety. The pyridine ring is a common scaffold in medicinal chemistry, known to participate in various biological interactions. The dichloro-substitution can significantly modulate the electronic properties and lipophilicity of the molecule, potentially influencing its target binding and pharmacokinetic profile. The boronic acid group is the key pharmacophore responsible for the characteristic inhibitory activities of this compound class.
Potential Biological Activities and Therapeutic Targets
Based on the known activities of other boronic acid derivatives, dichloropyridinylboronic acid derivatives could potentially exhibit a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
Boronic acid derivatives are most notably recognized for their potent anticancer properties, with the proteasome inhibitor bortezomib being a prime example.[1]
Potential Mechanism of Action: Proteasome Inhibition
The boronic acid moiety can form a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the active site of the 20S proteasome.[1] This inhibition disrupts the ubiquitin-proteasome system, leading to the accumulation of misfolded and regulatory proteins, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
-
Signaling Pathway:
Caption: Hypothetical signaling pathway of proteasome inhibition by dichloropyridinylboronic acid derivatives.
Other Potential Anticancer Targets:
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. Dichloropyridinylboronic acid derivatives could potentially target various kinases involved in cancer cell proliferation and survival, such as c-Jun N-terminal kinases (JNKs) or others in the MAPK pathway.[4]
-
Enzyme Inhibition: Beyond the proteasome, boronic acids can inhibit other enzymes, such as serine proteases.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development and progression of many diseases. Boronic acid derivatives have shown potential as anti-inflammatory agents.
Potential Mechanism of Action:
The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is also regulated by the proteasome. By preventing the degradation of IκB, dichloropyridinylboronic acid derivatives could block the activation of NF-κB and subsequent expression of inflammatory cytokines.
Antimicrobial Activity
Some boronic acid derivatives have demonstrated antibacterial and antifungal properties.
Potential Mechanism of Action:
The mechanism of antimicrobial action for boronic acids is not fully elucidated but may involve the inhibition of essential bacterial enzymes, such as β-lactamases, or disruption of the bacterial cell wall synthesis.
Data Presentation: Hypothetical Inhibitory Activities
The following table presents hypothetical IC50 values for a series of dichloropyridinylboronic acid derivatives against various targets. This data is illustrative and intended to provide a template for organizing future experimental results.
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| DPBA-1 | 20S Proteasome (Chymotrypsin-like) | 15 | Multiple Myeloma (RPMI-8226) | 0.5 |
| DPBA-2 | JNK1 | 50 | Lung Cancer (A549) | 2.1 |
| DPBA-3 | β-lactamase (TEM-1) | 120 | - | - |
| DPBA-4 | 20S Proteasome (Chymotrypsin-like) | 25 | Breast Cancer (MCF-7) | 1.8 |
| DPBA-5 | JNK2 | 80 | Colon Cancer (HCT116) | 5.3 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. The following are representative protocols for key experiments.
Synthesis of Dichloropyridinylboronic Acid Derivatives
-
General Workflow:
Caption: General synthetic workflow for dichloropyridinylboronic acid.
-
Detailed Protocol (Hypothetical):
-
Dissolve 2,6-dichloropyridine in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add n-butyllithium dropwise and stir for 1 hour at -78 °C.
-
Add triisopropyl borate dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with 2M HCl and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to yield the desired dichloropyridinylboronic acid.
-
Enzyme Inhibition Assays
-
Proteasome Inhibition Assay:
-
Use a commercially available fluorogenic substrate for the chymotrypsin-like activity of the 20S proteasome (e.g., Suc-LLVY-AMC).
-
In a 96-well plate, add purified human 20S proteasome to a buffer solution.
-
Add varying concentrations of the dichloropyridinylboronic acid derivative.
-
Incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
-
Kinase Inhibition Assay (e.g., JNK1):
-
Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
In a 96-well plate, add recombinant JNK1 enzyme, its specific substrate (e.g., ATF2), and ATP to a reaction buffer.
-
Add varying concentrations of the dichloropyridinylboronic acid derivative.
-
Incubate for 1 hour at 30 °C.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell-Based Assays
-
Antiproliferative Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the dichloropyridinylboronic acid derivative for 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical structure of dichloropyridinylboronic acid derivatives suggests a high potential for significant biological activity. Based on the extensive research on other boronic acid analogs, these compounds are promising candidates for development as anticancer, anti-inflammatory, and antimicrobial agents. Future research should focus on the synthesis and systematic biological evaluation of a library of dichloropyridinylboronic acid derivatives. Key areas of investigation should include:
-
Structure-Activity Relationship (SAR) Studies: To understand how different substitution patterns on the pyridine ring and modifications of the boronic acid moiety affect biological activity and selectivity.
-
Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the most promising candidates in animal models.
This technical guide provides a foundational framework to stimulate and guide these future research endeavors. The exploration of dichloropyridinylboronic acid derivatives represents a promising new frontier in the ongoing search for novel therapeutic agents.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of (2,6-Dichloropyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the use of (2,6-Dichloropyridin-4-yl)boronic acid in Suzuki coupling reactions. This particular boronic acid is a valuable building block in medicinal chemistry and drug discovery, allowing for the introduction of a dichloropyridinyl moiety into complex molecules. The presence of two chlorine atoms on the pyridine ring offers opportunities for further selective functionalization, making it a versatile intermediate in the synthesis of novel therapeutic agents.
Due to the electron-withdrawing nature of the two chlorine atoms, this compound is an electron-deficient boronic acid. The reactivity in Suzuki couplings can be influenced by the electronic properties of both the boronic acid and the coupling partner. Generally, the coupling of electron-deficient boronic acids benefits from the use of electron-rich aryl halides.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process involving an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. A base is required to facilitate the transmetalation step.
Quantitative Data Summary
The following tables summarize representative reaction conditions for the Suzuki coupling of this compound with an aryl bromide and provide general conditions for analogous dichloropyridine systems.
Table 1: Suzuki Coupling of this compound with 2-Bromo-5-(trifluoromethyl)pyridine
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-(trifluoromethyl)pyridine | Pd(dppf)Cl₂·CH₂Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/Water | 85 | 12 | 66[1] |
Table 2: General Conditions for Suzuki Coupling of Dichloropyridines (as halide partner) with Arylboronic Acids
This table provides analogous data for reaction optimization, where a dichloropyridine is the electrophile.
| Catalyst System | Dichloropyridine Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ni(cod)₂ / PPh₂Me | 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | K₃PO₄ | MeCN | 80 | 24 | 85 (mono) |
| Pd(OAc)₂ | 2,5-Dichloropyridine | Phenylboronic acid | K₂CO₃ | NMP/Water | Not Specified | Not Specified | Not Specified |
| Pd(PEPPSI)(IPr) | 2,4-Dichloropyridine | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 24 | 85 |
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound with 2-Bromo-5-(trifluoromethyl)pyridine.[1]
This protocol details the synthesis of 2,6-dichloro-4-[5-(trifluoromethyl)pyridin-2-yl]pyridine.[2]
Materials:
-
This compound
-
2-Bromo-5-(trifluoromethyl)pyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.1 equivalents), 2-Bromo-5-(trifluoromethyl)pyridine (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and degassed water as the solvent system.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-dichloro-4-[5-(trifluoromethyl)pyridin-2-yl]pyridine.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for the Use of (2,6-Dichloropyridin-4-yl)boronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,6-Dichloropyridin-4-yl)boronic acid is a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures prevalent in medicinal chemistry and materials science. The pyridine scaffold is a key component in numerous pharmaceuticals, and the ability to introduce diverse substituents at specific positions is crucial for drug discovery and development. This boronic acid serves as a versatile nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The presence of two chlorine atoms on the pyridine ring offers opportunities for subsequent functionalization, allowing for the synthesis of polysubstituted pyridines.
These application notes provide detailed protocols and quantitative data for the use of this compound in Suzuki-Miyaura cross-coupling reactions with a range of aryl and heteroaryl halides. The methodologies described herein are designed to be a practical guide for researchers in academic and industrial settings.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, involving the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[1] The reaction is characterized by its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (Ar-X) proceeds as follows:
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl bromides. The data is adapted from studies on structurally related C4-selective couplings of dichloropyridines and serves as a guideline for expected outcomes.[2] Optimization of reaction conditions may be necessary for specific substrates.
| Entry | Aryl/Heteroaryl Halide (Ar-Br) | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4-(4-Methoxyphenyl)-2,6-dichloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)-2,6-dichloropyridine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 78 |
| 3 | 2-Bromopyridine | 2,6-Dichloro-4-(pyridin-2-yl)pyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 85 | 18 | 72 |
| 4 | 3-Bromothiophene | 2,6-Dichloro-4-(thiophen-3-yl)pyridine | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF | 90 | 12 | 81 |
| 5 | 1-Bromo-3,5-dimethylbenzene | 4-(3,5-Dimethylphenyl)-2,6-dichloropyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
System for inert atmosphere operations (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to ensure dissolution at the reaction temperature (e.g., 0.1 M concentration of the limiting reagent).
-
Stir the reaction mixture vigorously and heat to 100-110 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Logical Relationship for Optimizing Reaction Conditions
Caption: Decision tree for optimizing Suzuki-Miyaura reaction conditions.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (2,6-Dichloropyridin-4-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals and functional materials. The use of functionalized heterocyclic building blocks is central to modern drug discovery. (2,6-Dichloropyridin-4-yl)boronic acid is a valuable, albeit challenging, coupling partner. The two chlorine atoms and the pyridine nitrogen create a highly electron-deficient system, which can significantly impact the reaction kinetics and catalyst stability.
These application notes provide a comprehensive guide to developing robust protocols for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The information is compiled from established methodologies for similar electron-deficient heterocyclic systems.
Core Concepts and Reaction Principles
The Suzuki-Miyaura coupling involves a palladium catalyst that cycles through three primary steps: oxidative addition, transmetalation, and reductive elimination. For challenging substrates like this compound, careful selection of the catalyst, ligand, base, and solvent is critical to overcome potential difficulties.
Key Challenges:
-
Slow Transmetalation: The electron-deficient nature of the this compound can slow the transfer of the organic group to the palladium center.
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Protodeboronation: The boronic acid may be susceptible to decomposition, where the C-B bond is cleaved and replaced with a C-H bond, especially in the presence of water and certain bases.
-
Competitive Reactions: The chlorine atoms on the pyridine ring are potential sites for side reactions, although they are generally less reactive in Suzuki couplings than aryl bromides or iodides.
To address these challenges, highly active catalytic systems, often employing sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are required.
Visualizations
Catalytic Cycle and Workflow
Caption: Figure 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Data Presentation: Recommended Reaction Conditions
The tables below summarize starting conditions for the Suzuki-Miyaura coupling of this compound, based on successful reports for analogous electron-deficient heteroaryl systems. Optimization will be necessary for specific substrates.
Table 1: Catalyst, Ligand, and Base Combinations
| Catalyst System | Ligand Type | Base | Solvent System | Temp (°C) | Key Advantages & Notes |
|---|---|---|---|---|---|
| System 1 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (e.g., 9:1) or Dioxane/H₂O | 80-110 | High activity for electron-deficient substrates. SPhos is a bulky, electron-rich Buchwald-type phosphine ligand that promotes rapid oxidative addition. |
| System 2 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 80-110 | Excellent for sterically hindered partners. XPhos provides high stability and activity. Cesium carbonate can enhance reactivity. |
| System 3 | PdCl₂(dppf) | K₂CO₃ or Na₃PO₄ | Dioxane/H₂O or DMF | 80-100 | A robust, air-stable catalyst system. May require higher temperatures but is often effective and reliable. |
| System 4 | Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 80-100 | A classic, readily available catalyst. May show lower activity for challenging substrates and require higher catalyst loading (2-5 mol%). |
Table 2: Substrate Scope and Expected Reactivity
| Aryl Halide (Ar-X) | Relative Reactivity | Notes |
|---|---|---|
| Ar-I | Highest | Typically the most reactive coupling partner, allowing for milder conditions. |
| Ar-Br | Intermediate | The most common and cost-effective choice. Requires a highly active catalyst system. |
| Ar-Cl | Lowest | Considered challenging. Requires specialized, highly active ligands (e.g., Buchwald-type phosphines or NHCs) to achieve good yields. |
| Ar-OTf | High | Reactivity is comparable to or greater than aryl bromides. |
Note: The electronic nature of the aryl halide is also critical. Electron-withdrawing groups on the aryl halide generally accelerate the rate-limiting oxidative addition step.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It should be used as a starting point for optimization.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
To the flask, add anhydrous, degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The solvent mixture should be thoroughly degassed by sparging with an inert gas for 15-20 minutes prior to use.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of the limiting reagent (the aryl bromide).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the dried organic solution and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.
-
Troubleshooting and Optimization
For challenging couplings, a systematic approach to optimization is essential.
Caption: Figure 3: Decision Tree for Reaction Optimization.
Application Notes and Protocols for the Synthesis of Biarylpyridines using (2,6-Dichloropyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biarylpyridine scaffolds are crucial pharmacophores in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals. The targeted synthesis of these structures is therefore of significant interest in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, offering high functional group tolerance and generally mild reaction conditions. This document provides detailed application notes and protocols for the synthesis of 4-aryl-2,6-dichloropyridines via the Suzuki-Miyaura coupling of (2,6-Dichloropyridin-4-yl)boronic acid with various aryl halides.
This compound is a versatile building block that allows for the introduction of a 2,6-dichloropyridine moiety, which can be further functionalized, making it a valuable reagent in the synthesis of complex molecules for drug development.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organoboron compound, in this case, this compound, and an organohalide (typically an aryl bromide or iodide) in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the pyridyl group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
Data Presentation
Table 1: Representative Conditions and Yields for the Suzuki-Miyaura Coupling of 2,6-Dichloropyridine [1]
| Entry | Aryl Halide | Boronic Acid/Ester (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester (2.3) | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | N/A | 2,6-Diheptylpyridine | 94 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol is a generalized procedure based on standard Suzuki-Miyaura reaction conditions adapted for the synthesis of 4-aryl-2,6-dichloropyridines. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos, or PPh₃)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or THF/water mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if necessary, in appropriate molar ratio to the catalyst).
-
Addition of Base and Solvent: Add the base (2-3 equivalents) to the reaction vessel. Then, add the anhydrous and degassed solvent.
-
Reaction Execution:
-
Conventional Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from a few hours to 24 hours.
-
Microwave Irradiation: If using a microwave reactor, seal the vial and heat the mixture to the desired temperature (typically 100-150 °C) for a shorter duration (15-60 minutes).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 4-aryl-2,6-dichloropyridine.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis of 4-aryl-2,6-dichloropyridines.
Applications in Drug Development
The synthesis of biarylpyridines is of high importance in drug discovery. These scaffolds can be found in molecules targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The ability to readily synthesize a library of 4-aryl-2,6-dichloropyridines using the described protocol allows for the exploration of the structure-activity relationship (SAR) by varying the aryl substituent. The chlorine atoms at the 2 and 6 positions of the pyridine ring can serve as handles for further chemical modifications, enabling the generation of diverse compound libraries for high-throughput screening and lead optimization.
Safety and Handling
-
This compound should be handled in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable and should be used in a fume hood away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols: The Role of (2,6-Dichloropyridin-4-yl)boronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Dichloropyridin-4-yl)boronic acid is a pivotal building block in medicinal chemistry, primarily utilized as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of complex molecular architectures from readily available starting materials. The 2,6-dichloropyridine scaffold is of particular interest as it allows for sequential and site-selective functionalization, making it a valuable intermediate in the generation of diverse compound libraries for drug discovery. This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, along with experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Introduction
Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their stability, low toxicity, and versatile reactivity make them ideal reagents for the construction of complex molecules. This compound, in particular, offers a unique combination of reactive sites. The boronic acid moiety readily participates in cross-coupling reactions, while the two chlorine atoms on the pyridine ring provide opportunities for subsequent modifications, such as nucleophilic aromatic substitution or further cross-coupling reactions under different conditions. This differential reactivity allows for a modular and efficient approach to the synthesis of polysubstituted pyridine derivatives, which are common cores in many biologically active compounds, including potent and selective kinase inhibitors.
Kinases are a class of enzymes that play a central role in cellular signal transduction pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have become a major focus of modern drug discovery efforts. The pyridine scaffold is a privileged structure in many approved and investigational kinase inhibitors, as it can form key hydrogen bonding interactions with the hinge region of the kinase active site. The ability to introduce diverse substituents onto the pyridine ring using reagents like this compound is therefore a critical strategy in the design and optimization of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Key Synthetic Applications
The primary application of this compound in medicinal chemistry is its use in the Suzuki-Miyaura cross-coupling reaction to form 4-aryl or 4-heteroaryl-2,6-dichloropyridines. These products serve as versatile intermediates for the synthesis of a variety of kinase inhibitors.
Synthesis of Kinase Inhibitor Scaffolds
The 2,6-dichloropyridine core, once functionalized at the 4-position, can be further elaborated to generate a wide range of kinase inhibitor scaffolds. The chlorine atoms can be sequentially or simultaneously replaced by various nucleophiles, such as amines, alcohols, or thiols, to introduce functionalities that can interact with specific residues in the kinase active site or improve the physicochemical properties of the molecule.
Quantitative Data Summary
The following tables summarize representative quantitative data for pyridine-based kinase inhibitors, illustrating the potency that can be achieved with scaffolds accessible through synthetic routes involving intermediates derived from this compound.
Table 1: Inhibitory Activity of Pyridine-Based PIM-1 Kinase Inhibitors [1]
| Compound | Target Kinase | IC50 (nM) |
| Compound 12 | PIM-1 | 14.3 |
| Compound 6 | PIM-1 | 19.4 |
| Compound 13 | PIM-1 | 19.8 |
| Compound 11 | PIM-1 | 42.3 |
| Staurosporine (Control) | PIM-1 | 16.7 |
Table 2: Cytotoxicity of Pyridine-Based Compounds in Cancer Cell Lines [1]
| Compound | Cell Line | IC50 (µM) |
| Compound 12 | MCF-7 (Breast Cancer) | 0.5 |
| Compound 11 | MCF-7 (Breast Cancer) | 0.73 |
| Compound 12 | HepG2 (Liver Cancer) | 5.27 |
| Compound 6 | HepG2 (Liver Cancer) | 6.6 |
Table 3: Suzuki Coupling Reaction Yields for Dichloropyrimidine Analogs [2]
| Entry | Arylboronic Acid | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 2 | 4-Methylphenylboronic acid | Cs₂CO₃ | Toluene | 80 |
| 3 | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 70 |
| 4 | 3-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 15 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide. Reaction conditions, including catalyst, base, and solvent, may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the palladium catalyst (0.02-0.05 mmol) to the flask under the inert atmosphere.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2,6-dichloropyridine.
Mandatory Visualizations
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for a kinase inhibitor.
PIM-1 Kinase Signaling Pathway and Inhibition
Caption: PIM-1 signaling pathway and its inhibition.
References
Application Notes and Protocols for the Regioselective Functionalization of Dichloropyridines Using Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] The regioselective functionalization of readily available dichloropyridines represents a powerful and versatile strategy for creating diverse libraries of novel pyridine derivatives for drug discovery programs. The Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds between organoboron compounds and organic halides, is a cornerstone of this approach due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[2]
Achieving regioselectivity in the functionalization of dichloropyridines is paramount, as the specific substitution pattern on the pyridine ring profoundly influences the molecule's biological activity and pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and a summary of quantitative data for the regioselective Suzuki-Miyaura coupling of various dichloropyridine isomers with boronic acids.
Applications in Drug Development
The pyridine moiety is a key component in a wide range of pharmaceuticals, exhibiting activities such as anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] The ability to selectively introduce substituents onto a dichloropyridine core allows for the systematic exploration of structure-activity relationships (SAR). For instance, one chlorine atom can be selectively functionalized via Suzuki-Miyaura coupling, leaving the second chlorine atom available for subsequent transformations, thereby enabling the rapid synthesis of complex, polysubstituted pyridines.[5] This modular approach is invaluable in lead optimization, where fine-tuning of molecular properties is critical for enhancing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Factors Influencing Regioselectivity
The regiochemical outcome of the Suzuki-Miyaura coupling of dichloropyridines is influenced by several key factors:
-
Electronic Effects: The chlorine atom at a position that is more electron-deficient is generally more reactive towards the oxidative addition of the palladium(0) catalyst. For many dihalopyridines, the halide at the C2 or C6 position (α to the nitrogen) is more reactive than those at other positions.[6]
-
Steric Hindrance: Bulky ligands on the palladium catalyst or bulky substituents on the pyridine ring or boronic acid can influence which chlorine atom is more accessible for the coupling reaction.
-
Ligand Effects: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands can significantly alter the regioselectivity of the reaction, sometimes favoring coupling at a less electronically favored position.[3] For example, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to promote C4-selectivity in 2,4-dichloropyridines.
-
Catalyst Speciation: The ratio of phosphine ligand to the palladium precursor can influence the nature of the active catalytic species (mononuclear vs. multinuclear palladium complexes), which in turn can dramatically switch the regioselectivity. For instance, in the coupling of 2,4-dibromopyridine, a higher PPh₃:Pd ratio favors C2-selectivity, while a lower ratio can lead to C4-selectivity.[3][7]
-
Reaction Conditions: The choice of base, solvent, and temperature can also play a significant role in determining the regiochemical outcome of the coupling reaction.
Data Presentation
The following table summarizes representative quantitative data for the regioselective Suzuki-Miyaura coupling of various dichloropyridines with boronic acids, highlighting the influence of different reaction conditions on yield and regioselectivity.
| Dichloropyridine | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) | Regioselectivity (Major:Minor) | Reference |
| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | - | 2-Chloro-6-heptylpyridine | 94 | High | [8] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 2-Chloro-4-phenylpyrimidine | 81 | High | [6][9] |
| 2,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 2-Aryl-5-chloropyridine | Good | High for C2 | [2] |
| 2,5-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ | K₂CO₃ / NBu₄Br | DMF | 100 | >24 | 5-Aryl-2-chloropyridine | Moderate | High for C5 | [2] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | DMF/H₂O | 60 | 12 | 3,5-Dichloro-2-phenylpyridine | 89 | High for C2 | [4][10] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ (1:4) | K₃PO₄ | Dioxane | 80 | 16 | 2-Bromo-4-phenylpyridine | - | >20:1 | [3] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ (1:1) | K₃PO₄ | Dioxane | 80 | 16 | 4-Bromo-2-phenylpyridine | - | 1:13 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Mono-Arylation of 2,6-Dichloropyridine (C2-selective)
This protocol is adapted from methodologies for the selective coupling of polychlorinated aromatics.[2][8]
Materials:
-
2,6-Dichloropyridine
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents and reagents for workup and purification (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-chloropyridine product.
Protocol 2: General Procedure for Regioselective Mono-Arylation of 2,4-Dichloropyrimidine (C4-selective) via Microwave Irradiation
This protocol is based on the efficient microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[6][9]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave reactor
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a microwave reaction vessel, combine 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.5 mmol, 1.0 equiv.), potassium carbonate (1.5 mmol, 3.0 equiv.), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add a mixture of 1,4-dioxane (4 mL) and water (2 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 4-aryl-2-chloropyrimidine.
Protocol 3: Ligand-Free Regioselective Mono-Arylation of 2,3,5-Trichloropyridine (C2-selective)
This protocol describes a ligand-free approach for the selective functionalization of a polychlorinated pyridine.[4][10]
Materials:
-
2,3,5-Trichloropyridine
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction flask, add 2,3,5-trichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), sodium carbonate (2.0 mmol, 2.0 equiv.), and palladium(II) acetate (0.005 mmol, 0.5 mol%).
-
Add a solvent mixture of DMF (3 mL) and water (3.5 mL).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, extract the mixture with diethyl ether (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-dichloro-2-arylpyridine.
Mandatory Visualization
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationships of factors determining regioselectivity.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2,6-Dichloropyridin-4-yl)boronic acid with Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This protocol focuses on the reaction between (2,6-Dichloropyridin-4-yl)boronic acid and various aryl chlorides. The resulting 4-aryl-2,6-dichloropyridine scaffold is a valuable building block in medicinal chemistry, offering multiple points for further functionalization.
The coupling of an electron-deficient pyridine ring with typically less reactive aryl chlorides presents a synthetic challenge. The chlorine atoms on the pyridine ring and the electronic nature of the boronic acid necessitate carefully optimized reaction conditions to achieve high yields and minimize side reactions. These application notes provide a comprehensive guide to the reaction conditions, a detailed experimental protocol, and expected outcomes based on analogous reactions found in the literature.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The active Pd(0) catalyst first undergoes oxidative addition to the aryl chloride. Subsequently, in the presence of a base, the boronic acid forms a boronate complex, which then transmetalates its aryl group to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Key Reaction Parameters
Successful Suzuki-Miyaura coupling of this compound with aryl chlorides is highly dependent on the careful selection of several key parameters:
-
Catalyst and Ligand: The choice of the palladium source and the supporting ligand is critical. For challenging couplings involving aryl chlorides, catalyst systems with bulky and electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are often employed to facilitate the oxidative addition step. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective, sometimes under microwave irradiation to enhance reaction rates.[1]
-
Base: An appropriate base is crucial for the activation of the boronic acid to facilitate transmetalation. Common bases for this type of reaction include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2] The choice of base can significantly influence the reaction yield and may need to be optimized for specific substrates.
-
Solvent: The solvent plays a role in solubilizing the reactants and catalyst, and can also influence the reaction rate and selectivity. Aprotic polar solvents such as 1,4-dioxane, toluene, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), often with the addition of water, are commonly used.[2]
-
Temperature and Reaction Time: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring higher reaction temperatures (typically 80-120 °C) and longer reaction times to achieve good conversion.[2] Microwave-assisted heating can significantly shorten reaction times.[1]
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl chloride. This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl chloride
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Ligand (if using a pre-catalyst like Pd(OAc)₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.2 equivalents), the aryl chloride (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. If using microwave irradiation, set the appropriate temperature and time parameters.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-aryl-2,6-dichloropyridine.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura couplings of dichlorinated pyridines or pyrimidines with various aryl boronic acids under different conditions. This data is derived from analogous reactions in the literature and serves to illustrate the expected range of outcomes.
| Entry | Dichloro-Substrate | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [1] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [1] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 60 | [2] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/H₂O | 80 | 18 | 80 | [2] |
| 5 | 2,4-Dichloropyrimidine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 85 | [1] |
Visualizations
Reaction Scheme
References
Application Notes and Protocols for Suzuki Reactions with (2,6-Dichloropyridin-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals and functional materials. (2,6-Dichloropyridin-4-yl)boronic acid is a valuable building block for introducing a dichloropyridine moiety, a common scaffold in medicinal chemistry. However, as an electron-deficient and sterically hindered boronic acid, its use in Suzuki reactions can be challenging. Key issues include a propensity for protodeboronation and potentially sluggish reaction rates. The judicious selection of a suitable base is critical to overcome these challenges and achieve high reaction yields. The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid. This document provides a guide to selecting the optimal base for Suzuki reactions involving this compound, complete with comparative data from analogous systems and detailed experimental protocols.
The Critical Role of the Base
The base in a Suzuki-Miyaura reaction serves multiple purposes, primarily the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the rate-determining transmetalation step with the palladium catalyst. For electron-deficient boronic acids like this compound, a sufficiently strong base is required to promote this activation. Common bases employed include carbonates, phosphates, and hydroxides. The choice of base is often interdependent with the solvent and catalyst/ligand system.
Comparative Analysis of Base Performance
| Base | Common Solvents | Typical Temperature (°C) | Observations and Recommendations |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O, DMF | 80-110 | A common and cost-effective base. May require higher temperatures and longer reaction times for less reactive substrates. Often used with a phase-transfer catalyst in "ligand-free" conditions.[1][2] |
| K₃PO₄ | Toluene, Dioxane, DMF | 80-110 | A stronger base than K₂CO₃, often providing better yields for challenging couplings, including those with aryl chlorides.[3] Its solubility in organic solvents can be enhanced by the addition of water. |
| Cs₂CO₃ | Dioxane, Toluene, DMF | 80-110 | A highly effective but more expensive base. Its greater solubility in organic solvents often leads to higher yields, particularly in difficult reactions.[3][4] |
| CsF | Dioxane, THF | 60-100 | A milder base that can be effective, particularly in preventing side reactions like protodeboronation. Can be used in anhydrous conditions. |
| LiOᵗBu | Dioxane/H₂O | 100 | A very strong, non-traditional base for Suzuki couplings that has shown high efficacy in the exhaustive coupling of 2,6-dichloropyridine with alkyl boronic esters.[5] May be beneficial for particularly challenging couplings. |
Representative Data for a Structurally Similar System
The following data is from a study on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with an arylboronic acid, which serves as a useful model for the reactivity of a dichlorinated heteroaryl system.
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | Toluene | 70 |
| 2 | Cs₂CO₃ | Toluene | 80 |
Data adapted from a study on a structurally similar dichlorinated pyrimidine system.[3] This data should be used as a guide for initial reaction optimization.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the base, solvent, catalyst, ligand, and temperature will be necessary to achieve the best results for a specific substrate.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G4; 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, with or without water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, the selected base, the palladium catalyst, and the ligand (if applicable).
-
Inert Atmosphere: Seal the flask or vial and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: Add the degassed solvent(s) via syringe. If using a mixed solvent system (e.g., Dioxane/H₂O), ensure the water is also degassed.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically between 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Solvent Selection in Coupling Reactions of (2,6-Dichloropyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,6-Dichloropyridin-4-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, enabling the introduction of a di-substituted pyridine moiety into a variety of molecular scaffolds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds utilizing such boronic acids. The choice of solvent is a critical parameter that significantly influences the reaction's yield, rate, and selectivity. This document provides detailed application notes, experimental protocols, and a summary of solvent effects to guide the successful use of this compound in Suzuki-Miyaura coupling reactions.
The electron-deficient nature of the pyridine ring, further accentuated by the two chlorine atoms, can present challenges in achieving high-yielding coupling reactions. Therefore, careful optimization of reaction conditions, particularly the solvent system, is paramount.
Solvent Effects in Suzuki-Miyaura Coupling
The solvent plays a multifaceted role in the Suzuki-Miyaura coupling's catalytic cycle. Its functions include:
-
Solubilizing Reagents: Ensuring that the boronic acid, aryl halide, catalyst, and base are sufficiently dissolved to allow for efficient reaction.
-
Influencing Catalyst Activity: Coordinating to the palladium center and affecting its electronic properties and stability.
-
Modulating Base Strength: Affecting the dissociation and reactivity of the base, which is crucial for the transmetalation step.
-
Stabilizing Intermediates: Polar solvents can stabilize charged intermediates in the catalytic cycle.
For coupling reactions involving electron-deficient heteroaryl halides and boronic acids, a common strategy is the use of a mixture of an organic solvent and water. The aqueous component can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.
Data Presentation: Solvent and Condition Screening for Analogous Couplings
While specific data for this compound is limited, the following table summarizes the results from Suzuki-Miyaura coupling reactions of structurally similar dichloropyrimidines and other substituted pyridines. This data provides a strong basis for selecting initial screening conditions.
| Aryl Halide/Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine & Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [1][2] |
| 2,4-Dichloropyrimidine & Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | THF | 60 | 24 | 38 | [1][2] |
| 2,4-Dichloropyrimidine & Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 100 | 24 | 31 | [1][2] |
| 2,4-Dichloropyrimidine & Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Isopropanol | 80 | 24 | - | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine & Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [3][4] |
| 2-Chloropyridine & Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High | [5] |
| Pyridine-2-sulfonyl fluoride & Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | Na₃PO₄ | 1,4-Dioxane/H₂O | 65-100 | - | 5-89 | [6] |
Key Observations:
-
Aprotic Polar Solvents: 1,4-Dioxane and THF are frequently used and often provide good to excellent yields, particularly when mixed with water.
-
Base Selection: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly employed bases. The choice of base can be solvent-dependent.
-
Catalyst: Pd(PPh₃)₄ is a robust catalyst for these types of couplings. For more challenging substrates, catalysts with more specialized ligands like SPhos or dppf may be beneficial.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C. Microwave irradiation can significantly shorten reaction times.[1][2]
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. This protocol should be considered a starting point, and optimization of reagents and conditions is recommended for each specific substrate combination.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (monitor by TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.5-3 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/water (2:1)
-
Microwave reactor vials
Procedure:
-
To a microwave vial, add the aryl bromide (1.0 equiv), this compound (1.0 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.5-3 mol%).
-
Add the 1,4-dioxane/water (2:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Mandatory Visualization
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
The selection of an appropriate solvent system is a critical factor for the successful Suzuki-Miyaura cross-coupling of this compound. Based on data from analogous systems, a mixture of an aprotic polar solvent such as 1,4-dioxane or THF with water is a promising starting point. The provided protocols offer a robust foundation for developing optimized conditions for specific coupling partners. Careful screening of the solvent, base, and catalyst will enable researchers to achieve high yields of the desired 4-aryl-2,6-dichloropyridine products, which are valuable intermediates in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
(2,6-Dichloropyridin-4-yl)boronic acid: A Versatile Building Block for Functional Materials
(2,6-Dichloropyridin-4-yl)boronic acid is a valuable bifunctional building block for the synthesis of a wide array of functional materials, ranging from pharmaceuticals to organic electronics. Its unique structure, featuring a pyridine ring substituted with two chlorine atoms and a boronic acid group, allows for selective and sequential functionalization through cross-coupling reactions. This enables the construction of complex molecular architectures with tailored electronic and biological properties.
This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of functional materials, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions.
Application Notes
The pyridine moiety is a prevalent scaffold in medicinal chemistry, and the presence of two reactive chlorine atoms on the pyridine ring of this compound offers multiple avenues for molecular elaboration. The boronic acid functionality serves as a key handle for the introduction of aryl or heteroaryl substituents via palladium-catalyzed Suzuki-Miyaura coupling. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds.
Key Applications:
-
Synthesis of Kinase Inhibitors: The pyridine scaffold is a common core in many kinase inhibitors. By coupling this compound with various aryl and heteroaryl halides, novel substituted pyridines can be synthesized and screened for their potential as kinase inhibitors in drug discovery programs.
-
Development of Organic Light-Emitting Diodes (OLEDs): Boron-containing organic compounds have shown promise as materials for OLEDs. The introduction of the 2,6-dichloropyridine unit can modulate the electronic properties of π-conjugated systems, potentially leading to new materials with improved charge transport and emission characteristics.
-
Functional Polymers and Materials: The difunctional nature of this building block allows for its incorporation into polymeric structures. This can lead to the development of materials with unique photophysical, thermal, or conductive properties.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using this compound. The reaction conditions can be optimized based on the specific substrate and desired product.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, acetonitrile/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the aryl or heteroaryl halide (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in many Suzuki-Miyaura couplings.
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq), the aryl or heteroaryl halide (1.2 eq), the palladium catalyst (0.02-0.05 eq), the base (2.0-3.0 eq), and the degassed solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-60 minutes).
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in Protocol 1.
Quantitative Data
The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions of similar dichlorinated heterocyclic compounds with various boronic acids. These values can serve as a starting point for optimizing reactions with this compound.
| Entry | Dichloro-heterocycle | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 75 |
| 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 82 |
| 3 | 2,6-Dichloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 4 | 2,6-Dichloropyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (4) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 78 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Dichloropyridinylboronic Acid
Welcome to our technical support center for chemists, researchers, and drug development professionals. This resource provides targeted troubleshooting guidance for Suzuki-Miyaura cross-coupling reactions involving dichloropyridinylboronic acid. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing very low to no yield of my desired product. What are the most common initial checks I should perform?
A1: Low or no product formation in a Suzuki coupling with dichloropyridinylboronic acid can stem from several factors. Begin by systematically evaluating the following:
-
Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[1]
-
Catalyst Activity: Use a fresh bottle of the palladium catalyst or a reliable pre-catalyst. If you are generating the active Pd(0) species in situ from a Pd(II) source (like Pd(OAc)₂), ensure the reduction to Pd(0) is efficient.
-
Reagent Integrity:
-
Boronic Acid Stability: Dichloropyridinylboronic acid, like many heteroaryl boronic acids, can be susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen).[2][3] Use fresh, high-purity boronic acid. Consider using a slight excess (1.2-1.5 equivalents) to compensate for potential degradation.
-
Aryl Halide Purity: Verify the purity of your coupling partner (the aryl halide).
-
Q2: My reaction has stalled, and I see unreacted starting materials. How can I improve the reaction conversion?
A2: Incomplete conversion is often a sign of suboptimal reaction conditions or catalyst deactivation. Consider the following adjustments:
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier, particularly for less reactive aryl chlorides. However, be aware that this can also increase the rate of side reactions.
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly improve catalytic activity and stability. These ligands can also prevent catalyst inhibition by the pyridine nitrogen.
-
Optimize the Base: The choice of base is critical for activating the boronic acid. A systematic screening of bases is recommended. Stronger, non-nucleophilic bases are often more effective.
Q3: I am observing significant side products, particularly the homocoupling of my aryl halide and protodeboronation of the dichloropyridinylboronic acid. What can I do to minimize these?
A3: The formation of side products directly competes with your desired reaction and reduces the overall yield.
-
To Minimize Homocoupling: This side reaction is often promoted by the presence of oxygen. Ensure your reaction setup is scrupulously deoxygenated.
-
To Minimize Protodeboronation: This is a common issue with heteroaryl boronic acids, where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base).[2][3]
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can be beneficial.
-
Use a More Stable Boronic Acid Derivative: Consider converting the dichloropyridinylboronic acid to a more stable derivative, such as a pinacol ester, MIDA ester, or a potassium trifluoroborate salt.[4] These derivatives can slowly release the boronic acid in situ, minimizing its decomposition.
-
Q4: How do I choose the optimal catalyst, ligand, base, and solvent for my specific substrates?
A4: The ideal reaction conditions are highly substrate-dependent. A systematic screening approach is the most effective way to identify the optimal combination. The tables below provide a starting point based on literature data for similar dichloropyridine and dichloropyrimidine systems.
Data Presentation: Condition Screening for Related Systems
Disclaimer: The following data is for the Suzuki coupling of dichloropyridines/pyrimidines as the aryl halide, not with dichloropyridinylboronic acid as the nucleophile. These tables should be used as a guide for selecting initial screening conditions.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. |
Table 2: Solvent Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Solvent | Temperature (°C) | Yield (%) |
| 1,4-Dioxane | 100 | 71 |
| DMF | 100 | 65 |
| THF | 60 | 56 |
| Isopropanol | 80 | 45 |
Table 3: Base Screening for Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
| Base | Solvent | Yield (%) |
| K₃PO₄ | 1,4-Dioxane | 60 |
| K₃PO₄ | Toluene | 70 |
| Cs₂CO₃ | Toluene | 80 |
| K₂CO₃ | 1,4-Dioxane | Not specified, but generally effective |
Experimental Protocols
General Protocol for a Trial Suzuki Coupling Reaction
This is a generalized procedure that should be optimized for your specific substrates.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), dichloropyridinylboronic acid (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.
Visualizations
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for (2,6-Dichloropyridin-4-yl)boronic acid
Welcome to the technical support center for the utilization of (2,6-Dichloropyridin-4-yl)boronic acid in cross-coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful application of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: The primary challenges stem from the electron-deficient nature of the pyridine ring, further deactivated by two chlorine atoms. This can lead to several issues:
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Slow Oxidative Addition: The C-Cl bonds are strong, making the initial oxidative addition of the palladium catalyst to a coupling partner (if it is also a chloride) difficult.
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Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.
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Protodeboronation: Like many heteroaryl boronic acids, this compound is susceptible to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, especially in the presence of aqueous bases.
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Homocoupling: Self-coupling of the boronic acid to form bipyridyl impurities can occur, often promoted by the presence of oxygen or certain palladium species.
Q2: How should I store this compound to ensure its stability?
A2: this compound should be stored in a cool, dry, and inert atmosphere to minimize degradation. For long-term storage, it is recommended to keep it in a freezer at or below -20°C.[1] The compound is a white to off-white crystalline powder that is insoluble in water but soluble in many organic solvents.[1][2]
Q3: What are the common side reactions and how can they be minimized?
A3: The two most common side reactions are protodeboronation and homocoupling.
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To minimize protodeboronation:
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Use anhydrous solvents and reagents where possible.
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Consider using a less nucleophilic base or a non-aqueous base.
-
Employing the corresponding boronate ester (e.g., pinacol ester) can also mitigate this issue by slowly releasing the boronic acid under the reaction conditions.
-
-
To minimize homocoupling:
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Thoroughly degas all solvents and the reaction mixture to remove oxygen.
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Use a pre-catalyst or ensure the complete reduction of a Pd(II) source to the active Pd(0) species.
-
Q4: Which catalyst systems are generally recommended for coupling with this type of boronic acid?
A4: For electron-deficient and sterically hindered substrates, standard catalyst systems like Pd(PPh₃)₄ may not be sufficient. Highly active catalyst systems are often required. Consider using palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can promote the challenging oxidative addition step and stabilize the catalyst.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during experiments with this compound.
Problem 1: Low to No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Ensure the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing solvents and reagents. |
| Poor Reagent Quality | - Use freshly purchased or properly stored this compound. - Consider using a slight excess (1.2-1.5 equivalents) of the boronic acid. - Verify the purity of the coupling partner (aryl/heteroaryl halide). |
| Suboptimal Reaction Conditions | - Base: Screen different bases. For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃. - Solvent: The choice of solvent is critical. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are commonly used. For microwave-assisted reactions, 1,4-dioxane/water mixtures are often effective.[3] - Temperature: Increase the reaction temperature. Couplings involving aryl chlorides often require higher temperatures (100-120°C). |
| Inefficient Ligand | - Switch to a more electron-rich and bulky ligand. For couplings with aryl chlorides, ligands like SPhos, XPhos, or RuPhos are often necessary to facilitate the oxidative addition. |
Problem 2: Significant Formation of Side Products (Protodeboronation or Homocoupling)
| Side Product Observed | Troubleshooting Steps |
| Protodeboronation | - Minimize water in the reaction by using anhydrous solvents and reagents. - If an aqueous base is necessary, use a minimal amount of degassed water. - Switch from the boronic acid to its corresponding pinacol boronate ester, which is more stable. |
| Homocoupling of Boronic Acid | - Ensure the reaction setup is completely free of oxygen by thoroughly degassing all components. - Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst system to avoid the presence of Pd(II) species that can promote homocoupling. - Lowering the reaction temperature slightly might reduce the rate of this side reaction. |
Data Presentation
While specific data for a wide range of Suzuki-Miyaura couplings with this compound is not extensively available in the literature, the following tables provide starting points for reaction optimization based on analogous systems, such as the coupling of 2,4-dichloropyrimidines and other dichlorinated heteroaromatics.[1][3]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Common and effective palladium precursors. |
| Ligand | SPhos or XPhos (1.1-1.5 eq. relative to Pd) | Bulky, electron-rich ligands are crucial for activating C-Cl bonds. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases are often required for challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Aprotic solvents with some water often facilitate the reaction. |
| Temperature | 100-120 °C | Higher temperatures are generally needed for aryl chlorides. |
Table 2: Example Yields from Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids (for illustrative purposes) [3]
| Aryl Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-chloro-4-phenylpyrimidine | 72 |
| 4-Methoxyphenylboronic acid | 2-chloro-4-(4-methoxyphenyl)pyrimidine | 75 |
| 4-Fluorophenylboronic acid | 2-chloro-4-(4-fluorophenyl)pyrimidine | 81 |
| 3-Methylphenylboronic acid | 2-chloro-4-(3-methylphenyl)pyrimidine | 68 |
| Thiophene-2-boronic acid | 2-chloro-4-(thiophen-2-yl)pyrimidine | 55 |
Note: These yields are from microwave-assisted synthesis and serve as a general guide for what might be achievable with this compound under optimized conditions.
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using this compound. This protocol should be optimized for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
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This compound (1.2 equivalents)
-
Aryl/heteroaryl halide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
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Ligand (e.g., SPhos, 2.2-5.5 mol%)
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Base (e.g., K₃PO₄, 2-3 equivalents)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane)
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Degassed water
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Reaction vessel (e.g., Schlenk tube or microwave vial)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
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Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst and the ligand.
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Solvent Addition: Add the degassed solvent and water (if applicable) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable method (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: (2,6-Dichloropyridin-4-yl)boronic acid in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (2,6-Dichloropyridin-4-yl)boronic acid in their experiments. The content is structured to directly address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling .
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2,6-dichloropyridine. This side reaction is particularly common with electron-deficient heteroaromatic boronic acids, such as this compound, especially under basic aqueous conditions.[1] The reaction pH is a critical factor influencing the rate of protodeboronation.[1]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl (in this case, 2,2',6,6'-tetrachloro-4,4'-bipyridine). Homocoupling can be promoted by the presence of oxygen and certain palladium catalyst species.
Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired product. What are the likely causes and how can I troubleshoot it?
A2: Low yields can stem from several factors, with protodeboronation being a primary suspect. Here is a troubleshooting guide:
-
Optimize the Base: Strong bases in aqueous media can accelerate protodeboronation.[2][3][4] Consider switching to a milder base. For instance, instead of strong bases like NaOH or KOH, using weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ can be beneficial.[5]
-
Solvent System: The choice of solvent is crucial. While some water is often necessary to dissolve the base, excessive water can serve as a proton source for protodeboronation.[6] Using anhydrous solvents or a carefully optimized ratio of organic solvent to water (e.g., 1,4-dioxane/water) can mitigate this issue.[7]
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[4] If your palladium catalyst is sufficiently active, consider running the reaction at a lower temperature (e.g., 80-100 °C).
-
Catalyst and Ligand: Ensure your palladium catalyst and ligand are fresh and active. For electron-deficient substrates, using bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, helping it to outcompete side reactions.
Q3: How can I minimize the formation of the homocoupling byproduct?
A3: The formation of the homocoupling product is often linked to the presence of oxygen.
-
Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Maintaining an inert atmosphere throughout the reaction is critical.
-
Catalyst Choice: The choice of palladium precursor and ligands can influence the extent of homocoupling.
Troubleshooting Guides
Issue: Significant Formation of 2,6-Dichloropyridine (Protodeboronation Product)
| Possible Cause | Troubleshooting Step |
| Base is too strong or concentration is too high | Switch to a milder base such as K₃PO₄ or Cs₂CO₃. Use the minimum effective amount of base. |
| Excess water in the reaction mixture | Use anhydrous solvents and ensure all glassware is thoroughly dried. If an aqueous base is necessary, use a minimal amount of degassed water. |
| High reaction temperature | Lower the reaction temperature. Screen temperatures from 80 °C to 110 °C to find the optimal balance between reaction rate and suppression of the side reaction. |
| Slow catalytic turnover | Use a more active palladium precatalyst or a more effective ligand to accelerate the desired Suzuki coupling. |
Issue: Formation of Symmetrical Biaryl (Homocoupling Product)
| Possible Cause | Troubleshooting Step |
| Presence of oxygen in the reaction | Thoroughly degas all solvents and the reaction mixture prior to adding the catalyst. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. |
| Suboptimal catalyst system | Screen different palladium catalysts and ligands. Some systems are more prone to homocoupling than others. |
| Slow transmetalation step | Ensure the base is adequately soluble in the reaction medium to facilitate the formation of the boronate salt, which is the active species in transmetalation. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the literature, the following table presents representative yields for Suzuki-Miyaura coupling of analogous dichloropyrimidine systems to provide an indication of expected outcomes under various conditions.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Coupled Product | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [8] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [8] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 75 | [5] |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound, based on best practices for similar electron-deficient heteroaryl boronic acids.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or a mixture of 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Desired Suzuki-Miyaura coupling vs. protodeboronation side reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Preventing protodeboronation of (2,6-Dichloropyridin-4-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of (2,6-Dichloropyridin-4-yl)boronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of 2,6-dichloropyridine, consuming your starting material and reducing the yield of your desired cross-coupled product. This byproduct can also complicate the purification of your target molecule. The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors like reaction conditions and the organic substituent on the boron atom.[1]
Q2: What factors contribute to the protodeboronation of this specific boronic acid?
A2: Several factors can promote the protodeboronation of this compound:
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Aqueous Basic Conditions: Suzuki-Miyaura reactions are typically conducted in the presence of a base and often in aqueous solvent mixtures. The base activates the boronic acid for transmetalation but also forms a boronate species that can be more susceptible to protonolysis.[2] High pH environments generally accelerate protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures, while often necessary to drive the cross-coupling reaction to completion, can also increase the rate of protodeboronation.
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond. While some water is often necessary for the slow release of the boronic acid from its protected forms, excess water can be detrimental.
-
Catalyst System: In some cases, the palladium catalyst itself can contribute to protodeboronation.
-
Electronic Effects: The presence of two electron-withdrawing chlorine atoms on the pyridine ring influences the electronic properties of the boronic acid, affecting its stability. The ortho-substituents can impact the electron density at the boron atom, which in turn affects the stability of the boronic ester bond.[3]
Q3: Are there more stable alternatives to using the free boronic acid?
A3: Yes, using more stable derivatives of the boronic acid is a highly effective strategy. The most common and successful alternatives include:
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that are generally compatible with a wide range of reaction conditions, including aqueous workups and chromatography.[4][5][6] They undergo a slow, controlled release of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable free boronic acid low and thus minimizing protodeboronation.[1][7]
-
Potassium Trifluoroborate Salts: These salts are often more stable than the corresponding boronic acids and can be used directly in cross-coupling reactions. They also participate in a slow-release mechanism.
-
Pinacol Esters: While generally more stable than the free boronic acid, their stability can be variable, and they may still be susceptible to protodeboronation under harsh conditions.
Troubleshooting Guides
Problem 1: Low yield of the desired product and significant formation of 2,6-dichloropyridine.
This is the classic symptom of significant protodeboronation.
Caption: Troubleshooting logic for addressing protodeboronation.
| Possible Cause | Suggested Solution |
| Reaction temperature is too high. | Lower the reaction temperature. If the reaction is sluggish at lower temperatures, consider a more active catalyst system rather than increasing the heat. |
| The base is too strong or the solvent is too protic. | Switch to a weaker or anhydrous base such as potassium fluoride (KF) or cesium fluoride (CsF). Use rigorously dried, anhydrous solvents like dioxane or THF. |
| The desired cross-coupling is slow, allowing protodeboronation to compete. | Increase the catalyst loading slightly or use a more active palladium pre-catalyst that rapidly generates the active Pd(0) species. |
| The free boronic acid is inherently unstable under the reaction conditions. | (Recommended) Convert the boronic acid to its N-methyliminodiacetic acid (MIDA) boronate ester. This is often the most robust solution for unstable boronic acids.[7] |
Problem 2: Inconsistent yields between reaction batches.
This often points to variability in the purity or stability of the boronic acid or other reagents.
| Possible Cause | Suggested Solution |
| Variability in the quality of this compound. | The free boronic acid can degrade upon storage. If possible, use it fresh or purify it before use. A more reliable approach is to convert it to the benchtop-stable MIDA boronate, which can be stored for long periods without degradation.[6] |
| Inconsistent moisture content in solvents or reagents. | Standardize drying procedures for all solvents and reagents. Use freshly opened bottles of anhydrous solvents. |
| Degradation of the boronic acid during the reaction setup. | Prepare the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and add the boronic acid towards the end of the setup process, just before heating. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with this compound (Optimized for Minimizing Protodeboronation)
This protocol uses a milder base and anhydrous conditions to suppress protodeboronation.
Workflow Diagram:
Caption: Optimized Suzuki-Miyaura coupling workflow.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Potassium fluoride (KF, 3.0 equiv, spray-dried)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and potassium fluoride.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add the palladium catalyst and ligand.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis and Use of (2,6-Dichloropyridin-4-yl)MIDA boronate
This protocol is the most robust method for preventing protodeboronation and ensuring reproducible results.
Workflow Diagram:
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with 2-Pyridyl Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals encounter during cross-coupling reactions involving 2-pyridyl boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki-Miyaura reactions with 2-pyridyl boronic acid consistently failing or yielding poorly?
A1: Reactions involving 2-pyridyl boronic acids are inherently challenging due to two main factors. Firstly, the Lewis basic nitrogen atom on the pyridine ring can coordinate to the palladium catalyst, forming an inactive complex and effectively "poisoning" it.[1] Secondly, 2-pyridyl boronic acids are often unstable and prone to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, thus depleting the reaction of the necessary nucleophile.[1]
Q2: What is protodeboronation and how can it be minimized?
A2: Protodeboronation is a decomposition pathway where the carbon-boron bond of the boronic acid is cleaved, typically by a proton source like water or alcohol in the reaction mixture, leading to the formation of the corresponding unsubstituted pyridine.[1] 2-Pyridyl boronic acids are particularly susceptible to this due to an intramolecularly catalyzed process. To minimize protodeboronation, consider the following strategies:
-
Use milder bases: Employing bases like K₃PO₄ or NaHCO₃ can slow down the decomposition process.[1]
-
Utilize stable boronic acid surrogates: N-methyliminodiacetic acid (MIDA) boronates are air-stable crystalline solids that slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[1][2][3]
-
Employ anhydrous conditions: For some systems, minimizing the water content can reduce the rate of deboronation.[4]
Q3: How does the position of the boronic acid group on the pyridine ring affect the reaction's success?
A3: The position of the boronic acid group significantly impacts the reactivity and the propensity for catalyst deactivation. 2-pyridyl boronic acids are the most challenging due to the proximity of the nitrogen atom to the boronic acid, which facilitates both catalyst poisoning and protodeboronation.[1] 3- and 4-pyridyl boronic acids are generally less problematic as the nitrogen atom is further away, reducing its inhibitory effects.
Q4: Besides the pyridine nitrogen, what are other potential sources of catalyst poisoning?
A4: Various impurities in reagents or solvents can diminish catalyst activity. Common catalyst poisons include sulfur-containing compounds, halides, cyanides, and other nitrogen-containing heterocycles.[1] It is crucial to use high-purity reagents and properly degassed solvents to avoid introducing these contaminants.[1] The presence of oxygen can also lead to the oxidative coupling of two boronic acid molecules (homocoupling), which is a result of catalyst deactivation or suboptimal reaction conditions.[5]
Troubleshooting Guide
If you are experiencing poor performance in your reaction, follow these steps to diagnose and resolve the issue.
Step 1: Analyze the Reaction Mixture
Use techniques like LC-MS or GC-MS to check for the presence of starting materials and key side products. This analysis can help pinpoint the primary issue.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3- or 4-Pyridylboronic Acid
This protocol serves as a robust starting point for less challenging pyridylboronic acids.
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 3- or 4-pyridylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[1]
-
Solvent Addition: Add the degassed solvent (e.g., DMF or dioxane).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.[1]
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, wash with water and brine, dry over anhydrous sulfate, and purify by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with Challenging 2-Pyridyl MIDA Boronates
This protocol is optimized for challenging couplings with 2-pyridyl MIDA boronates, particularly with deactivated aryl chlorides.
-
Reagent Preparation: In an oven-dried reaction vessel, combine the 2-pyridyl MIDA boronate (1.0 equiv), the aryl or heteroaryl chloride (1.5 equiv), the base (e.g., K₃PO₄, 3.0 equiv), and a substoichiometric additive like Cu(OAc)₂ if necessary.[2]
-
Catalyst Preparation: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol% Pd) and a Buchwald-type ligand (e.g., SPhos or XPhos, 4-10 mol%) in a small amount of the reaction solvent under an inert atmosphere.[1]
-
Inert Atmosphere & Assembly: Seal the main reaction vessel, evacuate, and backfill with an inert gas. Add the pre-mixed catalyst solution to the main vessel via syringe.
-
Solvent Addition: Add the remaining degassed solvent (e.g., a mixture of DMF and isopropyl alcohol).[3]
-
Reaction: Heat the mixture to 100 °C and stir for 4-24 hours, monitoring for completion.[1]
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Data Presentation
Table 1: Troubleshooting Guide for Reactions with 2-Pyridyl Boronic Acids
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting materials | Catalyst poisoning by pyridine nitrogen. Protodeboronation of the boronic acid. Inactive catalyst (oxidized or aggregated). | Use a more robust ligand (e.g., Buchwald-type). Employ a stable boronic acid surrogate (e.g., MIDA boronate). Use milder bases (e.g., K₃PO₄). Add a copper(II) salt as an additive.[1][2] |
| Formation of deborylated pyridine | Protodeboronation is the dominant side reaction. | Use a stable boronic acid surrogate (e.g., MIDA boronate).[1] Use milder bases and anhydrous conditions where possible.[1][4] |
| Homocoupling of the boronic acid | Presence of oxygen. Incomplete reduction of the Pd(II) precatalyst. | Rigorously degas all solvents and reagents.[5] Use a precatalyst that readily forms the active Pd(0) species.[4] |
| Reaction starts but does not go to completion | Gradual catalyst deactivation (e.g., agglomeration). | Increase catalyst loading. Use a more stable precatalyst or a ligand that provides better stabilization.[4] |
| Inconsistent reaction yields | Poor mixing of heterogeneous reaction mixtures. Variable quality of reagents. Inconsistent catalyst deactivation between runs. | Ensure vigorous stirring. Use high-purity reagents from a reliable source.[5] |
Visualizations
Caption: Primary pathways for catalyst deactivation in reactions with 2-pyridyl boronic acids.
Caption: A troubleshooting workflow for diagnosing and resolving issues in reactions with 2-pyridyl boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
How to improve solubility for (2,6-Dichloropyridin-4-yl)boronic acid reactions
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges in reactions involving (2,6-Dichloropyridin-4-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to off-white crystalline powder. It is generally insoluble in water but shows solubility in various organic solvents.[1][2] Its heterocyclic nature and the presence of polar functional groups can lead to solubility challenges in common non-polar organic solvents used for cross-coupling reactions.
Q2: Why is the solubility of my this compound poor in my reaction solvent?
A2: The poor solubility can be attributed to the crystalline nature and the potential for strong intermolecular interactions, such as hydrogen bonding, in the solid state. The polarity of the pyridine ring and the boronic acid group may not be well-matched with commonly used apolar aprotic solvents like toluene or hexane, leading to limited dissolution.
Q3: How should I store this compound to maintain its integrity?
A3: To prevent degradation, it is recommended to store this compound in a cool, dry, and inert atmosphere.[3] For long-term storage, keeping it in a freezer is advisable to minimize decomposition pathways such as protodeboronation.[3]
Q4: Can I use this compound in aqueous reaction conditions?
A4: While the boronic acid itself is insoluble in water, Suzuki-Miyaura coupling reactions can often be performed in biphasic systems (e.g., an organic solvent with an aqueous base) or purely aqueous conditions with the aid of water-soluble ligands and phase-transfer catalysts.[4][5] The use of a base is crucial as it activates the boronic acid for transmetalation.[6]
Troubleshooting Guide for Poor Solubility
This guide addresses common issues encountered during reactions with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Problem 1: Low or no product formation, with starting material remaining.
-
Possible Cause: The boronic acid has poor solubility in the chosen solvent system, preventing it from participating in the catalytic cycle.
-
Suggested Solution:
-
Solvent Screening: Experiment with a range of solvents or solvent mixtures. Polar aprotic solvents like DMF, DMAc, or dioxane, often in combination with water, can be effective.
-
Co-solvent Addition: The addition of a co-solvent can significantly alter the polarity of the reaction medium and improve solubility.
-
Temperature Increase: Increasing the reaction temperature can enhance the solubility of the boronic acid. However, be mindful of potential degradation of the starting materials, catalyst, or product at higher temperatures.
-
Formation of Boronate Esters: Convert the boronic acid to a more soluble and stable boronate ester, such as a pinacol ester.[3] This is a highly effective strategy as boronate esters are generally more soluble in organic solvents and can slowly release the boronic acid under the reaction conditions.[3]
-
Problem 2: Reaction is sluggish and gives incomplete conversion.
-
Possible Cause: The concentration of the dissolved boronic acid is too low to sustain a reasonable reaction rate.
-
Suggested Solution:
-
Use a More Solubilizing Base/Solvent System: The choice of base can influence solubility. An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ in a solvent like dioxane can facilitate the formation of a more soluble boronate salt.
-
Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle the boronate species from the aqueous phase to the organic phase where the catalyst resides.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can accelerate the reaction, often leading to higher yields in shorter times, which can be beneficial even with limited solubility.[7][8]
-
Problem 3: Significant formation of homocoupling byproducts.
-
Possible Cause: While not directly a solubility issue, poor solubility can lead to slow desired cross-coupling, allowing side reactions like homocoupling to become more prominent, especially if the catalyst system is not optimal or if oxygen is present.
-
Suggested Solution:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen.[3]
-
Optimize Catalyst and Ligand: For challenging substrates, screening different palladium catalysts and ligands is crucial. Bulky, electron-rich phosphine ligands can be particularly effective.[3]
-
Use a Boronate Ester: Using a more stable boronate ester can provide a slow, controlled release of the boronic acid, maintaining a low concentration that can disfavor homocoupling.[3]
-
Data Presentation: Solubility and Reaction Conditions
Qualitative Solubility Data for this compound
| Solvent Class | Examples | Solubility | Notes |
| Apolar Aprotic | Toluene, Hexane | Poor | Generally not recommended as a single solvent. |
| Polar Aprotic | THF, 1,4-Dioxane, DMF, Acetonitrile | Moderate to Good | Often used in Suzuki-Miyaura reactions. Mixtures with water are common. |
| Polar Protic | Water, Methanol, Ethanol | Poor in Water; Soluble in Alcohols | Insoluble in neutral water.[1][2] Solubility in alcohols can be useful for preparing stock solutions. |
| Biphasic Systems | Toluene/Water, Dioxane/Water | Good (as boronate salt) | The use of an aqueous base promotes the formation of a water-soluble boronate salt, which can then react at the interface or be transferred to the organic phase. |
Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Recommended Conditions |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ |
| Ligand (if needed) | Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (often as a 2M aqueous solution) |
| Solvent | 1,4-Dioxane/H₂O, DMF, Acetonitrile/H₂O |
| Temperature | 80-120 °C (conventional heating or microwave) |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[3]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[3]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using an appropriate technique such as TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Formation of the Pinacol Boronate Ester
This procedure can be used to convert the boronic acid into a more soluble and stable derivative prior to the coupling reaction.
-
Setup: To a round-bottom flask, add this compound (1.0 equivalent) and pinacol (1.1 equivalents).
-
Solvent: Add a suitable solvent that allows for azeotropic removal of water, such as toluene or THF.
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all the boronic acid has been consumed.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used in the subsequent coupling reaction without further purification.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Decision tree for selecting a solubility strategy.
References
- 1. 2,6-Dichloropyridine-4-boronicacid | 1072951-54-2 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Minimizing Boronic Acid Homocoupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize boronic acid homocoupling, a common side reaction in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of Suzuki reactions?
A1: Boronic acid homocoupling is a side reaction where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl byproduct. This unwanted reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate the purification process due to the structural similarity between the homocoupled product and the target molecule.
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two main pathways that lead to boronic acid homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active palladium(0) catalyst to a palladium(II) species. This Pd(II) species can then facilitate the homocoupling of the boronic acid.[1][2][3] Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: When using a palladium(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to produce the homocoupled product and the active Pd(0) catalyst.[1][2][3] This is often a more significant issue at the beginning of the reaction before the catalytic cycle is fully established.[1][3]
Q3: How does the choice of palladium source impact the extent of homocoupling?
A3: The choice of palladium source is crucial. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help minimize homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[4] If a Pd(II) precatalyst is used, the rate of its reduction to the active Pd(0) species is a key factor. Pre-catalysts that rapidly and efficiently generate the active Pd(0) species can minimize the concentration of homocoupling-promoting Pd(II) species.[4]
Q4: What is the role of ligands in suppressing homocoupling?
A4: Ligands play a significant role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often effective at minimizing homocoupling.[1] These ligands can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of intermediates that lead to homocoupling.[1]
Q5: Can the reaction temperature influence the formation of homocoupled byproducts?
A5: Yes, reaction temperature can have a significant effect. While higher temperatures can increase the rate of the desired cross-coupling reaction, they can also accelerate side reactions like homocoupling.[5] It is often necessary to optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling.[1]
Troubleshooting Guide
Problem: Significant formation of homocoupled byproduct observed.
This guide provides a systematic approach to troubleshooting and minimizing boronic acid homocoupling.
References
Technical Support Center: Purification of (2,6-Dichloropyridin-4-yl)boronic acid Derivatives
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from (2,6-Dichloropyridin-4-yl)boronic acid, particularly from Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with products from this compound?
A1: The primary impurities stem from the Suzuki-Miyaura coupling reaction. These include:
-
Unreacted this compound: Often remains if the reaction does not go to completion.
-
Palladium Catalyst Residues: The palladium catalyst used in the coupling reaction can contaminate the final product.
-
Phosphine Ligand Byproducts: If phosphine-based ligands (e.g., triphenylphosphine) are used, their corresponding oxides (e.g., triphenylphosphine oxide) are common byproducts.[1] Phenylated impurities from the phosphorus ligand can also form.[2]
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Homocoupled Products: Symmetrical biaryls formed from the self-coupling of the boronic acid.
-
Protodeboronation Byproducts: The boronic acid group can be replaced by a hydrogen atom, especially under harsh basic conditions.[3][4]
-
Mono-substituted Product: Since the starting material is dichlorinated, reactions may yield a mixture of the desired di-substituted product and a mono-substituted intermediate.
Q2: My NMR spectrum shows broad proton signals for my purified pyridine derivative. What is the cause and how can I fix it?
A2: Broadening of proton signals in pyridine compounds is frequently caused by coupling with the quadrupolar ¹⁴N nucleus. To obtain sharper signals, you can try ¹⁴N decoupling experiments, varying the sample temperature, or adding a trace amount of acid to protonate the pyridine nitrogen, which can sometimes sharpen the signals of adjacent protons.[5]
Q3: I'm observing poor peak shape (tailing) during silica gel column chromatography of my pyridine-containing product. What should I do?
A3: Poor peak shape is a common issue for pyridine compounds due to interactions with acidic silanol groups on the silica surface.[5] Consider the following solutions:
-
Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine or pyridine to the eluent to block the active sites on the silica.
-
Use a Different Stationary Phase: Alumina can be a suitable alternative to silica gel for the purification of basic compounds.[6]
-
Switch Eluent System: For polar pyridine derivatives, a hexane/ethyl acetate system may not be effective. A more polar system like dichloromethane/methanol may provide better separation and peak shape.[1]
Q4: How can I effectively remove unreacted boronic acid during the work-up?
A4: Unreacted boronic acid can often be removed with a basic aqueous wash. During the work-up, extract the reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH).[1][7] The boronic acid is acidic and will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.
Troubleshooting Guides
Issue 1: Low Yield of Di-substituted Product, High Amount of Mono-substituted Product
-
Symptoms: TLC or LC-MS analysis of the crude product shows a significant spot/peak corresponding to the mono-substituted compound alongside the desired di-substituted product.
-
Possible Causes & Solutions:
-
Insufficient Reagents: The stoichiometry of the boronic acid or the coupling partner may be insufficient for a double substitution. Ensure at least 2.2 equivalents of the coupling partner are used for the di-substitution.[8]
-
Reaction Time: The reaction may not have been run long enough for the second coupling to occur. Monitor the reaction progress over a longer period (e.g., up to 24 hours).[8][9]
-
Catalyst Deactivation: The palladium catalyst may have deactivated before the second substitution could take place. Consider using a more robust ligand or a higher catalyst loading.
-
Steric Hindrance: The first substitution may sterically hinder the second. A change in catalyst, ligand, or reaction temperature might be necessary to overcome this.
-
Issue 2: Final Product is Contaminated with Palladium
-
Symptoms: The purified product has a dark, grayish, or black color, indicating residual palladium.
-
Possible Causes & Solutions:
-
Inefficient Chromatography: The palladium catalyst may co-elute with the product. Adjusting the polarity of the eluent system or using a different stationary phase (e.g., alumina) can improve separation.
-
Insufficient Work-up: A thorough aqueous wash during the work-up can help remove some palladium species.[1]
-
Use of Scavengers: If chromatography is ineffective, consider treating the product solution with a palladium scavenger resin or activated carbon to remove the residual catalyst.
-
Data Presentation
Table 1: Typical Solvent Systems for Purification via Column Chromatography
| Stationary Phase | Eluent System | Target Compound Type | Reference |
| Silica Gel | Gradient of hexanes and ethyl acetate | General substituted pyridines and pyrazines | [8][9][10] |
| Silica Gel | 0.5% Methanol in Dichloromethane | Diaryl-substituted pyrimidines | [6] |
| Alumina | 15% Ethyl Acetate in Hexanes | Mono-substituted chlorophenylpyrimidine | [6] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Reaction Work-up and Purification
This protocol provides a general procedure for the work-up and purification of a typical Suzuki-Miyaura cross-coupling reaction product.
-
Reaction Quenching and Extraction:
-
Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.[8][9]
-
Dilute the mixture with an organic solvent such as ethyl acetate (e.g., 20-50 mL).[8][9]
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Wash the organic layer sequentially with water (e.g., 2 x 10 mL) and then brine (e.g., 1 x 10 mL).[9] To remove acidic impurities like boronic acid, an optional wash with aqueous NaOH (1-2 M) can be performed before the water wash.[1]
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Purification by Flash Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Load the dissolved crude product onto the column.
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Elute the column with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes.[9][10]
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Visualizations
Caption: General workflow from Suzuki coupling to product purification.
Caption: A logical guide for troubleshooting an impure product.
Caption: Catalytic cycle showing key steps and impurity origins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: (2,6-Dichloropyridin-4-yl)boronic acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,6-Dichloropyridin-4-yl)boronic acid in coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the influence of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions with this compound?
While the optimal temperature can be substrate-dependent, a general range for Suzuki-Miyaura coupling of related chloro-heterocycles is between 80°C and 120°C.[1] For dichloropyrimidine systems, which can serve as a useful analogue, a temperature of 100°C has been identified as optimal, providing a good balance between reaction rate and minimizing side product formation.[2][3] It is highly recommended to perform a temperature screen for your specific substrate combination to determine the ideal conditions.
Q2: What are the potential side reactions at elevated temperatures when using this compound?
At higher temperatures, two primary side reactions can become more prevalent:
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4] This reaction is often accelerated by elevated temperatures and the presence of aqueous basic conditions. Heteroaromatic boronic acids, in particular, can be susceptible to this side reaction.[4]
-
Formation of Homocoupling and Other Byproducts: Increased temperatures can sometimes lead to the formation of undesired homocoupling products of the boronic acid or the coupling partner, as well as other degradation products. For instance, in a study on a similar dichloropyrimidine system, temperatures above 120°C led to the formation of a diarylated byproduct.[2][3]
Q3: What is the thermal stability of this compound?
Q4: Can microwave irradiation be used for coupling reactions with this compound?
Yes, microwave-assisted Suzuki-Miyaura coupling can be a highly effective method for reactions involving dichloropyridines and related heterocycles. Microwave heating can significantly shorten reaction times and often leads to improved yields.[1][2][3] A typical starting point for microwave conditions would be around 100-120°C for 15-30 minutes, but optimization is still recommended.[1]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20°C increments (e.g., from 80°C to 100°C, then 120°C). Monitor the reaction progress by TLC or LC-MS to find the optimal temperature for your specific substrates. |
| Reaction temperature is too high, leading to degradation. | If you observe multiple side products or a decrease in yield at higher temperatures, reduce the temperature. Consider a lower temperature for a longer reaction time. |
| Protodeboronation of this compound. | Use the boronic acid as fresh as possible. Minimize the reaction time at elevated temperatures. Consider using anhydrous solvents and bases to reduce the rate of this water-mediated side reaction. |
| Inefficient catalyst system. | For coupling with chloro-pyridines, a robust catalyst system is often required. Consider using a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. |
| Inappropriate base or solvent. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). The choice of solvent will also dictate the accessible temperature range.[2] |
Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Homocoupling of the boronic acid. | This can be exacerbated by higher temperatures. Try running the reaction at a lower temperature. Ensure the reaction is performed under a strict inert atmosphere to minimize oxygen, which can promote this side reaction. |
| Protodeboronation of the starting material. | As mentioned previously, minimize reaction time and temperature, and consider anhydrous conditions. The pH of the reaction mixture can also influence the rate of protodeboronation.[4][5] |
| Formation of multiple coupling products (e.g., diarylation). | This is more likely at higher temperatures.[2][3] Reduce the reaction temperature and carefully monitor the reaction progress to stop it once the desired mono-arylated product is formed. |
Data Presentation
The following table provides representative data on the effect of temperature on the yield of a Suzuki-Miyaura coupling reaction of a dichlorinated heterocycle (2,4-dichloropyrimidine) with phenylboronic acid, which can serve as a useful guide for similar systems.
| Temperature (°C) | Reaction Time (min) | Yield (%) | Observations |
| 60 | 15 | Low | Incomplete conversion |
| 80 | 15 | Moderate | Increased conversion |
| 100 | 15 | 81 | Optimal yield |
| 120 | 15 | Lower | Formation of side products observed |
| 140 | 15 | Lower | Significant side product formation |
Data adapted from a study on 2,4-dichloropyrimidines and is for illustrative purposes.[2][3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol and should be optimized for your specific substrates.
Reagents:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, this compound, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Stir the reaction mixture at the desired temperature (e.g., starting at 80°C or 100°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low-yield reactions.
References
Technical Support Center: Suzuki Coupling of Sterically Hindered Pyridylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols specifically tailored to the challenges encountered when coupling sterically hindered pyridylboronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with pyridylboronic acids so challenging?
A1: The difficulty arises from several factors:
-
Lewis Basicity: The nitrogen atom on the pyridine ring is Lewis basic and can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing down or stopping the catalytic cycle.[1]
-
Slow Transmetalation: Pyridine is an electron-deficient heterocycle, which can slow down the crucial transmetalation step in the catalytic cycle.[2]
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Protodeboronation: Pyridylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1][2][3] This decomposition of the starting material reduces the overall yield.
Q2: What is the primary role of the ligand in overcoming these challenges?
A2: The ligand is arguably the most critical component for a successful reaction. For these challenging substrates, bulky and electron-rich phosphine ligands are required.[1][3][4] Their role is multifaceted:
-
Promote Oxidative Addition: They facilitate the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step, especially with less reactive chlorides.[3][4]
-
Stabilize the Catalyst: They stabilize the active Pd(0) species, preventing decomposition.[1]
-
Prevent Catalyst Inhibition: The steric bulk of the ligand can physically block the pyridine nitrogen from coordinating to the palladium center, thus preventing catalyst inhibition.[1]
-
Facilitate Reductive Elimination: These ligands also promote the final reductive elimination step to release the desired product.[4]
Q3: My boronic acid is decomposing. How can I prevent protodeboronation?
A3: Protodeboronation is a common side reaction. To mitigate it, consider the following strategies:
-
Use Anhydrous Conditions: Employ strictly anhydrous solvents and bases where possible.[3]
-
Choose a Milder Base: Strong bases can accelerate decomposition. Milder bases like potassium fluoride (KF) can be effective.[3][5]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a potassium trifluoroborate salt. These are generally more resistant to protodeboronation.[1][3]
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Lower the Temperature: Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inactive Catalyst System2. Catalyst Inhibition by Pyridine3. Protodeboronation of Boronic Acid4. Inappropriate Base or Solvent | 1. Switch to a more active catalyst system. Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1]2. Screen different bases. Start with K₃PO₄ or Cs₂CO₃, which are often effective for hindered couplings.[1][3] KF can be a good choice if protodeboronation is an issue.[5]3. Increase the reaction temperature. This can help overcome the activation energy for difficult oxidative addition steps.[1][3]4. Use a boronic acid ester or trifluoroborate salt to improve stability.[1][3] |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Deactivation2. Insufficiently Reactive Conditions3. Poor Solubility of Reagents | 1. Ensure rigorous degassing of the solvent and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1][3][6]2. Increase catalyst/ligand loading (e.g., from 1 mol% to 2-3 mol%).3. Switch to a higher-boiling point solvent like dioxane or toluene to allow for higher reaction temperatures.[1] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen2. Inefficient Reduction of Pd(II) Precatalyst | 1. Improve degassing technique. Purge the reaction mixture with an inert gas for a longer duration.[3][6]2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient, air-stable precatalyst (e.g., XPhos Pd G3) that rapidly generates the active Pd(0) species.[1][6] |
| Product is Formed, but with Many Byproducts | 1. Reaction Temperature is Too High2. Incorrect Base Choice | 1. Lower the reaction temperature. While high temperatures can increase the rate, they can also promote side reactions.[1]2. Screen alternative bases. The choice of base can significantly influence the reaction pathway and byproduct formation.[1] |
Data Presentation: Ligand & Base Performance
The choice of ligand and base is critical for success. The following tables summarize performance data from literature for challenging Suzuki couplings, providing a starting point for optimization.
Table 1: Comparison of Ligands for a Sterically Demanding Coupling (Reaction: 2-bromo-1,3,5-trimethylbenzene with cyclohexylboronic acid)
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 12 | <5 |
| BI-DIME | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 12 | 31 |
| AntPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 12 | 78 |
Data adapted from a study on sterically demanding aryl-alkyl couplings, highlighting the superiority of specialized bulky phosphine ligands like AntPhos over standard ones like PPh₃.[7]
Table 2: Base Screening for a Heterocyclic Coupling (Reaction: 2-Chloropyridine derivative with an arylboronic acid)
| Ligand | Pd Source | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) |
| SPhos | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 100 | 45 |
| SPhos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 82 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 95 |
This representative data illustrates that for challenging couplings, stronger, non-coordinating bases like K₃PO₄ often provide superior yields compared to carbonates.[1][3]
Experimental Protocols
General Protocol for Suzuki Coupling of a Sterically Hindered 2-Pyridylboronic Acid Derivative
This protocol is a general starting point and must be optimized for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Sterically hindered pyridylboronic acid pinacol ester (1.2 equiv)
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Aryl halide (e.g., aryl chloride or bromide) (1.0 equiv)
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Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base: Anhydrous, finely powdered K₃PO₄ (3.0 equiv)
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Solvent: Anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution relative to the limiting reagent)
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask, add the aryl halide, the pyridylboronic acid pinacol ester, and the finely powdered K₃PO₄.[6]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.[6]
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80–110 °C) with vigorous stirring.[1][3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[1][6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][6]
Visualizations
Caption: The catalytic cycle for Suzuki coupling, highlighting steps impacted by steric hindrance.
Caption: A decision tree for troubleshooting low yields in hindered Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Overcoming Steric Hindrance with 2,6-Disubstituted Pyridine Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sterically hindered 2,6-disubstituted pyridine boronic acids in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with a 2,6-disubstituted pyridine boronic acid is showing low to no yield. What are the primary reasons for this?
A1: Low yields in this context are common and typically stem from a few key factors:
-
Steric Hindrance: The substituents at the 2 and 6 positions of the pyridine ring create significant steric bulk. This bulkiness can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1]
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or halting the reaction.[2]
-
Protodeboronation: Pyridine boronic acids, especially those that are electron-deficient, are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This is often exacerbated by the presence of water and a strong base.
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ for the reaction to proceed.[1]
Q2: How can I improve the yield of my reaction? What are the first parameters I should adjust?
A2: The most critical factors to optimize for sterically hindered couplings are the ligand, base, and temperature.
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2] It is crucial to use bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which facilitates both oxidative addition and reductive elimination.[2]
-
Base Selection: A moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are good starting points. For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[3]
-
Temperature: Sterically hindered reactions often require higher temperatures to overcome the activation energy barrier. If your reaction is sluggish at 80 °C, consider increasing the temperature to 100-110 °C or higher, depending on the solvent's boiling point.[3] Microwave irradiation can also be an effective method to increase the reaction rate.[2]
Q3: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen.
-
Thorough Degassing: Ensure that your solvent is properly degassed before use, and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[2]
-
Catalyst Choice: Some palladium sources are more prone to promoting homocoupling. Experimenting with different precatalysts might be beneficial.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[2]
Q4: What can I do to prevent protodeboronation of my 2,6-disubstituted pyridine boronic acid?
A4: Protodeboronation is often promoted by water and strong bases.
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can minimize this side reaction. However, be aware that some bases require a small amount of water for optimal activity.[2]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate, can protect it from protodeboronation.[2]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered substrates.
Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of Sterically Hindered Substrates
| Entry | Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-1,3-dimethylbenzene | Phenylboronic Acid | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | <10 |
| 2 | 2-Bromo-1,3-dimethylbenzene | Phenylboronic Acid | SPhos | K₃PO₄ | Toluene | 110 | 92 |
| 3 | 2-Chloropyridine | 2,6-Dimethylphenylboronic Acid | XPhos | K₃PO₄ | Dioxane | 120 | 85 |
| 4 | 2-Bromopyridine | 2,4,6-Triisopropylphenylboronic Acid | RuPhos | Cs₂CO₃ | Toluene | 110 | 88 |
| 5 | 1-Bromo-2,6-dimethylbenzene | Pyridine-3-boronic acid | IPr (NHC) | K₃PO₄ | Dioxane | 110 | 95 |
Data compiled and synthesized from multiple sources for illustrative purposes.
Table 2: Effect of Base on the Suzuki-Miyaura Coupling of a 2,6-Disubstituted Aryl Halide
| Entry | Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic Acid | SPhos | Na₂CO₃ | Toluene/H₂O | 110 | 65 |
| 2 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic Acid | SPhos | K₂CO₃ | Toluene/H₂O | 110 | 78 |
| 3 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic Acid | SPhos | K₃PO₄ | Toluene | 110 | 94 |
| 4 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic Acid | SPhos | Cs₂CO₃ | Toluene | 110 | 96 |
| 5 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic Acid | SPhos | t-BuOK | Toluene | 110 | 89 |
Data compiled and synthesized from multiple sources for illustrative purposes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 2,6-Disubstituted Pyridine Boronic Acid:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
2,6-Disubstituted pyridine boronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, 2,6-disubstituted pyridine boronic acid, base, palladium precatalyst, and ligand.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
References
Reasons for failed Suzuki reaction with (2,6-Dichloropyridin-4-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions, with a specific focus on the use of (2,6-Dichloropyridin-4-yl)boronic acid.
Troubleshooting Guide: Failed Reactions with this compound
Low to no yield in a Suzuki reaction with this compound is a common issue stemming from its unique electronic and steric properties. This guide provides a systematic approach to identifying and resolving potential problems.
Question: My Suzuki-Miyaura reaction with this compound failed or resulted in a very low yield. What are the primary reasons for this?
Answer:
Failure or low yield in this specific reaction is often attributable to a combination of factors related to the substrate's inherent properties. This compound is an electron-deficient heteroaryl boronic acid, which presents several challenges:
-
Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, especially in the presence of aqueous bases.[1] Electron-deficient heteroaryl boronic acids are particularly susceptible to this decomposition pathway.
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive species, thus hindering the catalytic cycle.[1] This is a well-documented issue often referred to as the "2-pyridyl problem," which extends to other pyridine-based substrates.
-
Slow Transmetalation: The electron-withdrawing nature of the two chlorine atoms and the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[1]
-
Homocoupling: Self-coupling of the boronic acid to form a bipyridine byproduct can be a competitive side reaction, often promoted by the presence of oxygen or certain palladium species.[1]
A general workflow for troubleshooting low-yield reactions is presented below.
Caption: General troubleshooting workflow for low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: My starting material is consumed, but I'm not getting the desired product. What are the likely side reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.[1]
-
Protodeboronation: The boronic acid reacts with residual water or protic solvents in the presence of a base, leading to the formation of 2,6-dichloropyridine. To minimize this, consider using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[1] Ensuring anhydrous conditions is also critical.
-
Homocoupling: The boronic acid couples with itself. This is often exacerbated by the presence of oxygen, so thorough degassing of solvents and running the reaction under an inert atmosphere (Argon or Nitrogen) is crucial.[1] Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[1]
Q2: What is the best catalyst system for coupling with this compound?
A2: Standard catalysts like Pd(PPh₃)₄ are often insufficient for challenging, electron-deficient substrates.[2] Highly active catalyst systems are generally required.[1] The use of bulky, electron-rich phosphine ligands is highly recommended. These ligands can stabilize the palladium catalyst, promote the difficult oxidative addition and reductive elimination steps, and sterically shield the metal center from inhibition by the pyridine nitrogen.[1]
-
Recommended Ligands: Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[1][3]
-
Palladium Source: A stable Pd(0) source or an efficient precatalyst that readily forms the active Pd(0) species is preferred.
Q3: How do I choose the right base for this reaction?
A3: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[1][4] The choice of base can significantly impact the reaction yield.[1]
-
Common Choices: Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often effective for sensitive heteroaryl boronic acids as they can minimize protodeboronation.[1][3]
-
Screening: If these fail, other bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) can be screened. The optimal base is highly dependent on the specific substrates, catalyst, and solvent system.[1]
Q4: Can the solvent system affect the reaction outcome?
A4: Yes, the solvent is a critical parameter. Anhydrous, degassed aprotic solvents are generally preferred.
-
Common Solvents: Toluene, 1,4-dioxane, or THF are frequently used.[3] Sometimes, a co-solvent of water is used, but for highly sensitive boronic acids prone to hydrolysis, strictly anhydrous conditions may be necessary.
-
Degassing: It is crucial to thoroughly degas the solvent to remove dissolved oxygen, which can deactivate the palladium catalyst.[1] This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.
Quantitative Data Summary
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Outcome | Reference(s) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | Low to moderate yield; risk of catalyst deactivation and side reactions. | General Knowledge |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 12-18 | Good to high yield; improved catalyst stability and suppression of side reactions. | [2] |
| Pd(PEPPSI)-IPr (3) | - | K₂CO₃ (2) | Dioxane | 80 | 24 | High yield; NHC ligands are robust and effective for chloroarenes. | [5] |
| Ni(cod)₂ (5) | PPh₂Me (10) | K₃PO₄ (2) | MeCN | 80 | 24 | Good yield for mono-arylation; Nickel can be a cost-effective alternative. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This is a generalized procedure and should be optimized for specific coupling partners.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., SPhos, 3 mol%)
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Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)
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Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the aryl halide, this compound, base, palladium catalyst, and ligand to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Degassing: Seal the vessel and perform at least three vacuum/backfill cycles with an inert gas (Argon or Nitrogen) to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[1]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).[1]
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]
Visualizations
Logical Decision Tree for Optimizing a Failed Reaction
The following diagram illustrates a decision-making process for optimizing a failed or low-yielding Suzuki reaction with this compound.
Caption: Decision tree for optimizing key reaction components.
Key Steps of the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting. A failure at any of these key stages will halt the reaction.
// Nodes for the cycle pd0 [label="Active Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex [label="R¹-Pd(II)-X Complex", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; r1_pd_r2 [label="R¹-Pd(II)-R² Complex", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// External species aryl_halide [label="Aryl Halide (R¹-X)", shape=plaintext]; boronic_acid [label="Boronate (R²-B(OR)₃⁻)", shape=plaintext]; product [label="Product (R¹-R²)", shape=plaintext]; base [label="Base", shape=plaintext];
// Edges pd0 -> oxidative_addition [label="+ R¹-X"]; oxidative_addition -> pd_complex; pd_complex -> transmetalation [label="+ Base, R²-B(OH)₂"]; transmetalation -> r1_pd_r2; r1_pd_r2 -> reductive_elimination; reductive_elimination -> pd0 [label="- Product (R¹-R²)"]; } .enddot
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of (2,6-Dichloropyridin-4-yl)boronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Pyridinylboronic acids are pivotal building blocks in this context, facilitating the introduction of the ubiquitous pyridine moiety found in numerous pharmaceuticals and functional materials. This guide provides a comparative analysis of the reactivity of (2,6-Dichloropyridin-4-yl)boronic acid and its isomers, offering insights into their performance in Suzuki-Miyaura coupling reactions based on established electronic and steric principles. While direct, side-by-side quantitative comparisons under identical experimental conditions are not extensively available in the literature, this document synthesizes known reactivity trends from analogous systems to provide a predictive framework for researchers.
Understanding Reactivity: Electronic and Steric Effects
The reactivity of dichloropyridinylboronic acid isomers in Suzuki-Miyaura coupling is primarily dictated by the interplay of electronic and steric effects imparted by the chlorine substituents on the pyridine ring.
Electronic Effects: The strongly electron-withdrawing nature of chlorine atoms significantly influences the electron density of the pyridine ring and, consequently, the nucleophilicity of the boronic acid. A lower electron density on the boronic acid can retard the crucial transmetalation step in the catalytic cycle, thereby decreasing the overall reaction rate.
Steric Effects: The presence of chlorine atoms in the ortho positions (adjacent) to the boronic acid group can create steric hindrance. This bulkiness can impede the approach of the boronic acid to the palladium catalyst center, further slowing down the transmetalation step and reducing the reaction yield.
Reactivity Comparison of Dichloropyridinyl-4-boronic Acid Isomers
Based on these principles, we can predict the relative reactivity of this compound and its key isomer, (3,5-Dichloropyridin-4-yl)boronic acid.
| Isomer | Substitution Pattern | Predicted Reactivity | Rationale |
| This compound | Chlorine atoms are ortho to the nitrogen and meta to the boronic acid. | Lower | The two chlorine atoms exert a strong cumulative electron-withdrawing effect, significantly reducing the electron density of the pyridine ring and the nucleophilicity of the boronic acid. While there is no direct ortho steric hindrance to the boronic acid, the overall electronic deactivation is expected to be the dominant factor, leading to lower reactivity. |
| (3,5-Dichloropyridin-4-yl)boronic acid | Chlorine atoms are meta to the nitrogen and ortho to the boronic acid. | Higher (relative) | Although the chlorine atoms are still strongly electron-withdrawing, their position ortho to the boronic acid introduces significant steric hindrance. However, in many cases of Suzuki coupling with substituted arylboronic acids, the electronic effects can be a more dominant factor than steric hindrance. The slightly less deactivated ring in this isomer (compared to the 2,6-dichloro isomer) may lead to a faster reaction rate, assuming the steric hindrance is not completely prohibitive. |
Note: This comparison is a qualitative prediction based on fundamental principles. Actual reaction outcomes can be highly dependent on the specific reaction partners, catalyst system, base, and solvent employed.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a dichloropyridinylboronic acid with an aryl bromide. This protocol can be adapted and optimized for specific substrates.
Materials:
-
Dichloropyridinylboronic acid isomer (e.g., this compound)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the dichloropyridinylboronic acid (1.2 equivalents), aryl bromide (1.0 equivalent), palladium catalyst (0.02 - 0.05 equivalents), and base (2.0 - 3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing Reactivity and Workflow
The following diagrams illustrate the key factors influencing reactivity and a typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Key factors determining the reactivity of dichloropyridinylboronic acid isomers.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
(2,6-Dichloropyridin-4-yl)boronic Acid vs. Its Pinacol Ester in Suzuki Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, substituted pyridines are crucial building blocks. This guide provides a comparative analysis of two key reagents for the introduction of the 2,6-dichloropyridin-4-yl moiety: the boronic acid and its corresponding pinacol ester.
Executive Summary: The Reactivity-Stability Trade-Off
The choice between a boronic acid and its pinacol ester in Suzuki-Miyaura coupling often hinges on a trade-off between reactivity and stability. Generally, boronic acids are considered more reactive due to their lower steric hindrance and the ready formation of the active boronate species. However, they can be prone to decomposition pathways such as protodeboronation, especially in the case of some heteroaryl boronic acids.
Conversely, pinacol esters offer enhanced stability, are often crystalline solids that are easier to handle and purify, and have a longer shelf-life. This increased stability comes at the cost of potentially slower reaction rates due to the steric bulk of the pinacol group, which can hinder the crucial transmetalation step in the catalytic cycle.
For 4-pyridinylboronic acids, such as (2,6-Dichloropyridin-4-yl)boronic acid, both the free acid and its pinacol ester are generally considered to be relatively stable, making the choice between them more nuanced and dependent on the specific reaction conditions and coupling partner.
Performance Comparison: A Data-Driven Perspective
This compound Pinacol Ester has been successfully employed in Suzuki-Miyaura reactions. For instance, the coupling of the structurally similar 2,6-dichloropyridine with a primary alkyl boronic pinacol ester has been shown to proceed in high yield.
Quantitative Data Summary
| Reagent | Coupling Partner | Product | Yield (%) | Reference |
| Heptyl boronic pinacol ester | 2,6-Dichloropyridine | 2,6-Diheptylpyridine | 94 | [1] |
| 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester | Various (hetero)aryl bromides | Coupled products | 46-95 | [] |
Note: The data presented for the pinacol ester is from a reaction with a similar substrate, 2,6-dichloropyridine, and a different boronic ester. It serves to illustrate the general efficacy of pinacol esters in this class of reactions.
In the absence of specific experimental data for the Suzuki coupling of this compound, a direct quantitative comparison is not possible. However, based on the general principles of Suzuki couplings, one might anticipate that the boronic acid could provide a faster reaction rate under optimized conditions, though potentially with a greater risk of side reactions if not handled under strictly inert and anhydrous conditions.
Stability and Handling
| Feature | This compound | This compound Pinacol Ester |
| Physical Form | Typically a solid | Often a crystalline solid |
| Stability | Generally stable for a 4-pyridyl boronic acid, but can be susceptible to dehydration to form anhydrides (boroxines) and protodeboronation under certain conditions. | High thermal and chemical stability; less prone to protodeboronation and oxidation. Easier to handle and purify by chromatography. |
| Storage | Recommended to store under an inert atmosphere at low temperature. | Can be stored under normal laboratory conditions, though refrigeration is recommended for long-term storage. |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions. Protocol 1 details a general procedure that could be adapted for This compound , while Protocol 2 is based on a successful coupling of a dichloropyridine with a boronic acid pinacol ester .
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using a biphasic system)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl halide, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with an Alkyl Boronic Acid Pinacol Ester (Adapted)
Materials:
-
2,6-Dichloropyridine (1.0 equiv)
-
Alkyl boronic acid pinacol ester (2.3 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Di(1-adamantyl)-n-butylphosphine (Ad₂PⁿBu) (3 mol%)
-
Lithium tert-butoxide (LiOᵗBu) (3.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 2,6-dichloropyridine, the alkyl boronic acid pinacol ester, Pd(OAc)₂, Ad₂PⁿBu, and LiOᵗBu.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Isolate and purify the product using standard procedures (e.g., extraction and column chromatography).
Logical Decision Workflow
The choice between this compound and its pinacol ester can be guided by several factors. The following diagram illustrates a logical workflow for this decision-making process.
References
Navigating Instability: A Comparative Guide to Stable Boron Reagents for the Cross-Coupling of 2,6-Dichloropyridine
For researchers in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing complex molecular architectures. The 2,6-dichloropyridinyl moiety is a valuable building block, but its corresponding boronic acid, (2,6-Dichloropyridin-4-yl)boronic acid, is notoriously unstable, posing significant challenges for storage, handling, and reaction efficiency. This guide provides an objective comparison of stable, commercially available alternatives, supported by experimental data, to enable robust and reproducible cross-coupling outcomes.
The primary challenge with this compound is its susceptibility to protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved by a proton source, often residual water in the presence of a base.[1][2] This leads to the formation of the undesired 2,6-dichloropyridine byproduct, reducing the yield of the desired coupled product and complicating purification. To circumvent this issue, several more stable derivatives have been developed that serve as "slow-release" precursors for the active boronic acid under catalytic conditions.[2][3] This guide focuses on three principal alternatives:
-
Potassium (2,6-Dichloropyridin-4-yl)trifluoroborate
-
This compound pinacol ester
-
(2,6-Dichloropyridin-4-yl) MIDA boronate
These alternatives offer enhanced benchtop stability, allowing for more consistent and reliable results in cross-coupling reactions.
The Alternatives: A Structural Overview
The instability of the parent boronic acid is addressed by modifying the boron center to be less susceptible to hydrolysis. Trifluoroborate salts, boronate esters (like the pinacol ester), and N-methyliminodiacetic acid (MIDA) boronates protect the boronic acid moiety, rendering the compounds as stable, often crystalline solids that are easier to handle and store.[3][4][5]
Caption: Relationship between unstable boronic acid and its stable derivatives.
Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison
The primary measure of success for these alternatives is their performance in the Suzuki-Miyaura cross-coupling reaction. The following table summarizes representative experimental data, comparing the yields obtained with different coupling partners. It is important to note that reaction conditions are optimized for each class of boron reagent and may not be directly interchangeable.
| Boron Reagent Class | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Potassium Trifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | ~92[6] |
| Potassium Trifluoroborate | 3-Chloropyridine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | >95[6] |
| Pinacol Ester | 3,5-Dichloropyridazine | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | - | Major Isomer[7] |
| Pinacol Ester | Heteroaryl Bromides | Pd(PPh₃)₄ | K₃PO₄ | DMF | 120 | ~66[8] |
| MIDA Boronate | 2,4-Dimethoxychlorobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Excellent[3] |
| MIDA Boronate | 2-Chloropyridine | Pd₂(dba)₃ / SPhos / Cu(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 60 | Good[3] |
Key Observations:
-
Potassium Trifluoroborate Salts (K-TFB): These salts are bench-stable solids and are highly effective in coupling with a range of aryl and heteroaryl chlorides, often providing excellent yields under standard conditions.[6][9]
-
Pinacol Esters: As one of the most common boronic acid surrogates, pinacol esters are widely used due to their stability and ease of preparation.[10] They are effective in a variety of coupling reactions, though they may be less reactive than the corresponding boronic acid or trifluoroborate.[10]
-
MIDA Boronates: These reagents exhibit exceptional stability, being compatible with chromatography and long-term storage under air.[4][5] They are particularly advantageous for challenging couplings involving unstable boronic acids, utilizing a "slow-release" mechanism under specific basic aqueous conditions to gradually provide the boronic acid to the catalytic cycle, minimizing decomposition.[3][11]
Experimental Protocols
Reproducibility is key in research and development. Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific boron reagent used.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl or heteroaryl halide (1.0 equiv.), the boron reagent (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, RuPhos, 2-10 mol%) to the reaction vessel under the inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80–110 °C) for the specified time. Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.[12][13]
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The stable boron reagents discussed here enter the cycle after a slow, controlled release of the boronic acid, which is then activated by the base.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While this compound is a fundamentally useful reagent, its inherent instability presents a significant hurdle for reliable synthesis. Potassium trifluoroborate salts, pinacol esters, and MIDA boronates have emerged as robust and superior alternatives. MIDA boronates, in particular, offer exceptional stability and a controlled-release mechanism that is highly effective for challenging substrates. By selecting the appropriate stable boron reagent and optimizing reaction conditions, researchers can overcome the limitations of the parent boronic acid, leading to higher yields, improved reproducibility, and more efficient discovery and development processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Purity Analysis of (2,6-Dichloropyridin-4-yl)boronic acid: A Comparative Guide by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials is a critical step in ensuring the reliability and reproducibility of synthetic routes and the quality of the final active pharmaceutical ingredient. (2,6-Dichloropyridin-4-yl)boronic acid is a key building block in medicinal chemistry, and its purity can significantly impact reaction outcomes. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity assessment of this compound, supported by a detailed experimental protocol for quantitative NMR (qNMR) analysis.
Comparison of Analytical Methods for Purity Determination
Quantitative NMR (qNMR) stands out as a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[1] This is particularly advantageous when analyzing boronic acids, as they can be prone to dehydration to form boroxine anhydrides, for which certified reference standards are often not commercially available.[1] In contrast, techniques like High-Performance Liquid Chromatography (HPLC) are comparative methods that rely on the response factors of the analyte and its impurities. Discrepancies can arise if the impurities have different UV response factors compared to the main compound, potentially leading to an underestimation of their concentration.[1]
While HPLC is a powerful separation technique, the analysis of boronic acids can be challenging due to their potential for on-column hydrolysis.[2][3][4] This can complicate the accurate quantification of the boronic acid and its related impurities. Gas chromatography (GC) is generally unsuitable for non-volatile compounds like boronic acids.[2] Other methods, such as titration and flame atomic absorption spectrometry (FAAS), can determine the total boron content but do not provide information on organic impurities.[5]
Table 1: Comparison of Analytical Techniques for Purity Analysis of this compound
| Technique | Principle | Advantages | Disadvantages | Typical Purity Range for Commercial Product |
| Quantitative NMR (qNMR) | Direct measurement based on the proportionality between signal area and the number of nuclei.[1] | High accuracy and precision, provides structural information, does not require a specific reference standard for the analyte, can quantify impurities directly.[1] | Lower sensitivity compared to chromatographic methods. | 95% - 99%[6][7][8] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | High sensitivity and resolving power. | Requires reference standards for accurate quantification of impurities, potential for on-column degradation of boronic acids.[1][2][3] | Not explicitly found, but used for purity assessment. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile compounds. | Not suitable for non-volatile boronic acids.[2] | Not applicable. |
| Titration / FAAS | Chemical reaction or atomic absorption to determine total boron content. | Can determine total boron content accurately. | Does not provide information on organic impurities or the boronic acid/anhydride ratio.[5] | Not applicable for organic purity. |
Common Impurities
The primary impurity often found in this compound is its corresponding cyclic anhydride, a boroxine.[1][7] This trimeric species is formed through the intermolecular dehydration of three boronic acid molecules. Other potential impurities can include residual starting materials, reagents, and solvents from the synthesis, as well as isomeric impurities.[9]
Experimental Protocol: Purity Determination by ¹H-qNMR
This protocol outlines the determination of the purity of this compound using ¹H-qNMR with an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer (400 MHz or higher)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a known amount of the high-purity internal standard.
-
Dissolve it in a known volume of the deuterated solvent to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a precise volume of the internal standard stock solution.
-
-
NMR Data Acquisition:
-
Transfer the sample solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using quantitative parameters, which typically include:
-
-
Data Processing and Purity Calculation:
-
Process the acquired spectrum with accurate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons giving rise to the analyte signal
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons giving rise to the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_std = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard
-
Experimental Workflow
The following diagram illustrates the logical flow of the qNMR experiment for purity determination.
Caption: Workflow for purity determination of this compound by qNMR.
Conclusion
For the purity analysis of this compound, qNMR offers a robust and accurate method that provides a direct measure of purity and can simultaneously identify and quantify key impurities like the boroxine anhydride. While other techniques like HPLC are valuable for impurity profiling, qNMR provides a more direct and often more accurate assessment of the molar purity, which is crucial for stoichiometric calculations in subsequent synthetic steps. The detailed protocol and workflow provided in this guide offer a clear path for researchers to implement this powerful analytical technique for the quality control of this important chemical building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. 2,6-Dichloropyridine-4-boronic acid 97% | CAS: 1072951-54-2 | AChemBlock [achemblock.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 2,6-Dichloropyridine-4-boronicacid | 1072951-54-2 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to (2,6-Dichloropyridin-4-yl)boronic acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of (2,6-Dichloropyridin-4-yl)boronic acid with structurally related alternatives. The characterization of such molecules is fundamental for ensuring purity, confirming identity, and enabling further research in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this compound, this document leverages predicted data alongside experimental data from key analogues to provide a robust framework for its spectroscopic identification.
The alternatives chosen for comparison are (Pyridin-4-yl)boronic acid , to illustrate the influence of the chloro-substituents on the pyridine ring, and (3,5-Dichlorophenyl)boronic acid , to contrast the spectroscopic properties of a dichlorinated pyridine ring with a dichlorinated benzene ring.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features for this compound and its selected alternatives.
Table 1: ¹H NMR Data Comparison
| Compound | Pyridine/Aromatic Protons (δ, ppm) | Boronic Acid Protons B(OH)₂ (δ, ppm) | Solvent |
| This compound (Predicted) | ~7.4 - 7.6 (s, 2H) | ~8.0 - 8.5 (br s, 2H) | DMSO-d₆ |
| (Pyridin-4-yl)boronic acid [1] | 8.65 (d, 2H), 7.85 (d, 2H) | Not specified | Not specified |
| (3,5-Dichlorophenyl)boronic acid | Not available | Not available | Not available |
Note: The symmetrical substitution in this compound is expected to render the two pyridine protons chemically equivalent, resulting in a singlet.
Table 2: ¹³C NMR Data Comparison
| Compound | C-B (δ, ppm) | Pyridine/Aromatic Carbons (δ, ppm) | Solvent |
| This compound (Predicted) | ~145-150 | ~152 (C2, C6), ~120 (C3, C5) | DMSO-d₆ |
| (Pyridin-4-yl)boronic acid | Not available | Not available | Not available |
| (3,5-Dichlorophenyl)boronic acid | Not available | Not available | Not available |
Note: The carbon attached to the boron atom (C4) is often broad or unobserved in ¹³C NMR spectra. The carbons bearing chlorine atoms (C2, C6) are expected to be significantly downfield.
Table 3: FTIR Spectroscopy Data Comparison
| Functional Group | This compound (Expected, cm⁻¹) | (Pyridin-4-yl)boronic acid (Experimental, cm⁻¹)[2] | (3,5-Dichlorophenyl)boronic acid (Experimental, cm⁻¹)[3] |
| O-H Stretch (B(OH)₂) | 3200-3600 (broad) | Yes | Yes |
| Aromatic C-H Stretch | 3000-3100 | Yes | Yes |
| Aromatic C=C / C=N Stretch | 1550-1600 | Yes | Yes |
| B-O Stretch | 1330-1380 | Yes | Yes |
| C-Cl Stretch | 700-800 | N/A | Yes |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Predicted m/z Ion |
| This compound | C₅H₄BCl₂NO₂ | 191.81[4][5] | [M+H]⁺: 191.97848[6] |
| (Pyridin-4-yl)boronic acid | C₅H₆BNO₂ | 122.92[7] | [M+H]⁺: 124.05 |
| (3,5-Dichlorophenyl)boronic acid | C₆H₅BCl₂O₂ | 190.82[3] | [M-H]⁻: 189.96 |
Note: The mass spectrum for compounds containing two chlorine atoms, such as this compound, will exhibit a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Experimental Protocols
The following are standard protocols for acquiring the spectroscopic data presented.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the boronic acid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[8]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder.[9] Grind the mixture thoroughly in an agate mortar and press it into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[9] Collect a background spectrum of the pure KBr pellet to subtract from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: For a thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[8] Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Ionization: Utilize Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) to generate ions. For ESI, the sample is typically introduced via direct infusion or after separation by liquid chromatography.
-
Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., Quadrupole or Time-of-Flight). The detector records the relative abundance of ions at each mass-to-charge (m/z) ratio.
Visualized Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel chemical compound.
Caption: General workflow for spectroscopic characterization.
References
- 1. Pyridine-4-boronic acid(1692-15-5) 1H NMR [m.chemicalbook.com]
- 2. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dichlorophenylboronic acid | C6H5BCl2O2 | CID 2734331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dichloropyridine-4-boronicacid | 1072951-54-2 [chemicalbook.com]
- 5. 2,6-Dichloropyridine-4-boronic acid 97% | CAS: 1072951-54-2 | AChemBlock [achemblock.com]
- 6. PubChemLite - 2,6-dichloropyridine-4-boronic acid (C5H4BCl2NO2) [pubchemlite.lcsb.uni.lu]
- 7. 吡啶-4-硼酸 90% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Coupling Yields: 2,4- vs. 2,6-Dichloropyridinylboronic Acids in Suzuki-Miyaura Reactions
This guide, therefore, will address the general principles of Suzuki-Miyaura couplings involving halogenated pyridines and provide a framework for the type of experimental data and protocols that would be necessary to conduct a direct comparative study.
Understanding the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboronic acid and an organic halide, catalyzed by a palladium complex. The reaction typically proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Factors Influencing Coupling Yields of Dichloropyridinylboronic Acids
While direct comparative data is unavailable, several factors would be expected to influence the relative coupling yields of 2,4- and 2,6-dichloropyridinylboronic acids:
-
Electronic Effects: The position of the electron-withdrawing chlorine atoms and the nitrogen atom in the pyridine ring significantly impacts the electron density at the carbon atom bearing the boronic acid group. This, in turn, can affect the rate of transmetalation.
-
Steric Hindrance: The steric environment around the boronic acid moiety can influence its approach to the palladium center during the transmetalation step. The 2,6-isomer, with chlorine atoms flanking the reaction site (assuming the boronic acid is at the 3- or 4-position), might experience different steric challenges compared to the 2,4-isomer.
-
Regioselectivity in the Halide Partner: When coupling with a di- or poly-halogenated aromatic or heteroaromatic compound, the inherent reactivity of the different halide positions will play a crucial role in determining the final product distribution and overall yield. For instance, in 2,4-dichloropyridine, the C2 position is generally more reactive towards oxidative addition than the C4 position.
Hypothetical Experimental Design for a Comparative Study
To definitively compare the coupling yields, a series of controlled experiments would be necessary. The following outlines a potential experimental protocol:
Table 1: Proposed Experimental Conditions for Comparative Suzuki-Miyaura Coupling
| Parameter | Condition |
| Boronic Acid | 2,4-Dichloropyridinylboronic Acid |
| 2,6-Dichloropyridinylboronic Acid | |
| Aryl Halide | 4-Bromoanisole (as a standard coupling partner) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Concentration | 0.1 M (with respect to the limiting reagent) |
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following protocol is a generalized procedure that could be adapted for the comparative study outlined above.
Materials:
-
Dichloropyridinylboronic acid isomer (1.0 mmol, 1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol, 5 mol%)
-
Base (e.g., Potassium carbonate, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane, 8 mL; Water, 2 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the dichloropyridinylboronic acid, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: The degassed solvent mixture (1,4-dioxane and water) is added to the flask via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred vigorously for the specified time (e.g., 12 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
-
Analysis: The yield and purity of the product are determined by weighing the isolated product and by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Experimental Workflow
The general workflow for this proposed experiment can be visualized as follows:
Caption: A flowchart illustrating the key steps in a Suzuki-Miyaura cross-coupling experiment.
Conclusion
While a direct, data-supported comparison of the coupling yields of 2,4- versus 2,6-dichloropyridinylboronic acids is currently absent from the scientific literature, this guide provides the foundational knowledge and experimental framework necessary to conduct such a study. Researchers and drug development professionals are encouraged to perform these comparative experiments to generate the data needed for a conclusive analysis. The electronic and steric differences between the two isomers suggest that their reactivity profiles are likely to be distinct, and a quantitative understanding of these differences would be a valuable contribution to the field of synthetic chemistry.
MIDA Boronates Outshine Pyridylboronic Acids in Air Stability, Ensuring Robustness in Research and Development
A detailed comparison reveals the superior stability of N-methyliminodiacetic acid (MIDA) boronates over pyridylboronic acids when exposed to air, a critical factor for researchers, scientists, and drug development professionals. The enhanced stability of MIDA boronates translates to longer shelf life, improved reproducibility in experiments, and greater efficiency in synthetic workflows.
The inherent instability of many boronic acids, particularly heteroaromatic variants like pyridylboronic acids, presents a significant challenge in synthetic chemistry.[1][2] These compounds are susceptible to degradation pathways such as protodeboronation, oxidation, and polymerization, especially when exposed to air and moisture.[2] This instability can lead to inconsistent reaction yields and complicates storage and handling.[1] In contrast, MIDA boronates have emerged as a robust solution, offering exceptional stability as crystalline, free-flowing solids that can be stored on the benchtop for extended periods without degradation.[1][3]
Quantitative Stability Comparison
Experimental data highlights the stark difference in air stability between unprotected boronic acids and their MIDA-protected counterparts. A study demonstrated that while several boronic acids, including a 2-pyridyl derivative, undergo significant decomposition when stored as solids on the benchtop under air, the corresponding MIDA boronates remain intact.[4]
| Compound Type | Functional Group | Storage Time (days) | Remaining Material (%) |
| Boronic Acid | 2-Furan | 15 | Very Little |
| 2-Pyrrole | 15 | Very Little | |
| 2-Indole | 15 | Very Little | |
| Vinyl | 15 | Very Little | |
| Cyclopropyl | 15 | Very Little | |
| MIDA Boronate | 2-Furan | ≥60 | No detectable decomposition |
| 2-Pyrrole | ≥60 | No detectable decomposition | |
| 2-Indole | ≥60 | No detectable decomposition | |
| Vinyl | ≥60 | No detectable decomposition | |
| Cyclopropyl | ≥60 | No detectable decomposition | |
| 2-Pyridyl | ≥60 | No detectable decomposition |
Table 1: Comparative stability of various boronic acids and their corresponding MIDA boronates when stored as solids on the benchtop under air. Data sourced from studies on a range of boronic acids.[4]
The notorious instability of 2-pyridylboronic acid, in particular, has been a persistent obstacle in its use for Suzuki-Miyaura cross-coupling reactions.[1] However, 2-pyridyl MIDA boronate is a chemically pure and air-stable solid, showing no decomposition after 60 days on the benchtop under air.[4]
The Protective Mechanism of MIDA Boronates
The enhanced stability of MIDA boronates stems from the protective chelation of the boronic acid by the N-methyliminodiacetic acid ligand. This creates a stable, five-membered ring structure that shields the boron center from degradation.[5][6] A key advantage of this protecting group is its ability to facilitate a "slow release" of the active boronic acid in situ under specific mild aqueous basic conditions.[1][4] This controlled release ensures that the reactive boronic acid is generated in the presence of the coupling partners, minimizing its decomposition and leading to higher and more reproducible yields in reactions like the Suzuki-Miyaura coupling.[4][7]
Caption: Comparison of pathways for unstable pyridylboronic acids versus stable MIDA boronates.
Experimental Protocols
The stability of boronic acids and their derivatives can be assessed using standard analytical techniques.
Protocol 1: Benchtop Stability Assessment by ¹H NMR Spectroscopy
This protocol is used to qualitatively and semi-quantitatively monitor the decomposition of boronic acids and the stability of MIDA boronates over time.
Objective: To observe the disappearance of the starting material's signal and the appearance of signals from degradation products.[8]
Materials:
-
Boronic acid or MIDA boronate solid sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Place a freshly prepared solid sample of the boronic acid or MIDA boronate on the benchtop, exposed to air.[4]
-
At specified time points (e.g., day 0, day 15, day 60), dissolve a small, known amount of the solid in a suitable deuterated solvent in an NMR tube.[4][8]
-
Acquire a ¹H NMR spectrum of the sample.
-
Analyze the spectra to monitor for any changes, such as the appearance of new peaks or a decrease in the integral of the characteristic peaks of the starting material, which would indicate decomposition.[4]
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a quantitative measure of the amount of intact boronic acid or MIDA boronate and its degradation products over time.
Objective: To quantify the percentage of the remaining compound under specific stress conditions.[8]
Materials:
-
Boronic acid or MIDA boronate sample
-
HPLC-grade solvent (e.g., acetonitrile, water)
-
HPLC system with a UV or Refractive Index (RI) detector
-
Reverse-phase C18 column
Procedure:
-
Prepare a stock solution of the boronic acid or MIDA boronate in a suitable solvent.[8]
-
Store aliquots of the solution under desired conditions (e.g., open to air at room temperature).
-
At specified time intervals, inject the samples onto the HPLC system.
-
The mobile phase can be a mixture of acetonitrile and water. The pH can be adjusted to investigate pH-dependent stability.[8]
-
Monitor the peak area of the parent compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining starting material at each time point to determine its stability.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. orgsyn.org [orgsyn.org]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Palladium Catalysts for Dichloropyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection for C-C and C-N Bond Formation
The functionalization of dichloropyridines is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine scaffold. However, the choice of the palladium catalyst system is critical and significantly influences reaction efficiency, regioselectivity, and substrate scope. This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of dichloropyridines, supported by experimental data and detailed protocols to aid in the selection of the optimal catalytic system.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron reagent with an organic halide. In the context of dichloropyridines, this reaction is instrumental in introducing aryl or alkyl substituents. The choice of palladium precursor, ligand, and reaction conditions is paramount for achieving high yields and controlling regioselectivity.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of various dichloropyridine isomers.
| Dichloropyridine Isomer | Palladium Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | C5:C2 Selectivity | Reference |
| 2,5-Dichloropyridine | Pd(OAc)₂ (2 mol%) | None (Jeffery conditions) | K₂CO₃ | NMP/H₂O | 100 | Not Specified | High | C5-selective | [1] |
| 2,5-Dichloropyridine | PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/H₂O | 100 | 12-24 | Good to Excellent | Not Specified | [1][2] |
| 2,6-Dichloropyridine | Pd(OAc)₂ (1 mol%) | Ad₂PⁿBu (3 mol%) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | Not Specified | High | Dialkylation | [3] |
| 2,4-Dichloropyridine | PdCl₂ (0.02 equiv) | None | Na₂CO₃ | Toluene/H₂O (10:1) | 100-120 | Not Specified | High | C4-selective | [2] |
| 2,4-Dichloropyridine | Pd(PEPPSI)(IPr) | IPr | Various | Various | 60-100 | Not Specified | Moderate to Good | 2.5:1 to 10.4:1 (C4:C2) | [4] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, crucial for the preparation of a wide range of nitrogen-containing compounds. The selection of a bulky, electron-rich phosphine ligand is often critical for achieving high yields and selectivity.[1]
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
This table compares the efficacy of different palladium catalyst systems for the Buchwald-Hartwig amination of dichloropyridines.
| Dichloropyridine Isomer | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) | Reference |
| 2,5-Dichloropyridine | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOᵗBu | Toluene | 100-110 | 12-24 | Primary/Secondary Amines | Not Specified | [5] |
| 2,4-Dichloropyridine | Not Specified | Josiphos | Not Specified | Not Specified | Not Specified | 0.5 | Benzylamines | Good to Moderate | [6] |
| General Aryl Halide | Pd(OAc)₂ | X-Phos | KOt-Bu | Not Specified | Not Specified | Not Specified | Anilines | Good to Excellent | [7] |
Experimental Protocols
Reproducibility and optimization are key in chemical synthesis. The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions with dichloropyridines.
General Protocol for Suzuki-Miyaura Coupling of Dichloropyridines
-
Reaction Setup: In a Schlenk tube, combine the dichloropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[2]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and, if required, the ligand (e.g., Ad₂PⁿBu, 3 mol%).[2][3]
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/H₂O 4:1).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours).[5]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2][5]
General Protocol for Buchwald-Hartwig Amination of Dichloropyridines
-
Catalyst Pre-formation (if necessary): In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube. Add anhydrous, deoxygenated solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst.[5]
-
Reaction Setup: In a separate flask, add the dichloropyridine (1.0 equiv) and sodium tert-butoxide (1.4 equiv).[5]
-
Reagent Addition: Add the catalyst solution to the flask containing the substrate and base. Add the amine (1.2 equiv) via syringe.[5]
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.[5]
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[5]
Visualizing the Workflow
To better conceptualize the experimental process, the following diagrams illustrate a generalized workflow for a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycle for a Suzuki-Miyaura coupling.
Caption: A generalized experimental workflow for palladium-catalyzed dichloropyridine coupling.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synthetic Utility of (2,6-Dichloropyridin-4-yl)boronic Acid in Drug Discovery: A Comparative Guide
For Immediate Release
A Comprehensive Analysis of (2,6-Dichloropyridin-4-yl)boronic Acid for Kinase Inhibitor Synthesis in Drug Discovery
This guide provides a detailed assessment of the synthetic utility of this compound, a key building block in the development of potent kinase inhibitors. Through a comparative analysis with alternative reagents, supported by experimental data and detailed protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The focus is on its application in the synthesis of inhibitors for crucial oncology targets, p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction
This compound is a versatile reagent in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in many approved drugs. The presence of two chlorine atoms on the pyridine ring offers unique reactivity and opportunities for selective functionalization, making it an attractive starting material for the synthesis of complex molecules, particularly kinase inhibitors. Kinase deregulation is a hallmark of many diseases, including cancer, making them a major focus of drug development efforts. This guide will explore the practical application of this compound in the synthesis of inhibitors targeting the p38 MAPK and VEGFR-2 signaling pathways, critical mediators of cellular processes often dysregulated in cancer.
Data Presentation: A Comparative Look at Performance
The synthetic utility of a building block is ultimately determined by its performance in chemical reactions and the biological activity of the resulting compounds. The following tables provide a comparative overview of reaction yields in Suzuki-Miyaura couplings and the inhibitory activity of compounds synthesized using pyridine-based boronic acids and related precursors.
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
This table presents a comparison of reported yields for Suzuki-Miyaura coupling reactions involving various dichlorinated pyridine and pyrimidine substrates. While a direct head-to-head comparison under identical conditions is not always available in the literature, this compilation provides an indication of the expected efficiency. The reactivity of halopyridines in Suzuki coupling generally follows the order I > Br > Cl, making chloro-substituted compounds like 2,6-dichloropyridine less reactive than their bromo or iodo counterparts. However, with optimized catalytic systems, high yields can be achieved.
| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~70-85 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 0.25 | 81 |
| 2-Chloropyridine derivative | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-120 | 2-24 | High |
| 2,6-Dichloro-4-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-90 | 4-12 | High |
| 2,4-Dichloropyrimidines | Various aryl and heteroaryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 0.25 | Good to Excellent |
Table 2: Comparative Inhibitory Activity (IC50) of Kinase Inhibitors
The ultimate goal in synthesizing these compounds is to achieve high biological activity. This table compares the half-maximal inhibitory concentration (IC50) values of various p38 MAPK and VEGFR-2 inhibitors, some of which are synthesized from precursors structurally related to this compound. Lower IC50 values indicate higher potency.
| Inhibitor Target | Compound/Reference | Precursor Type | IC50 (nM) |
| p38α MAPK | SB-220025 | Pyridinyl imidazole | 60 |
| Compound AA6 | Imidazole derivative | 403.57 | |
| Adezmapimod (SB203580) | Pyridinyl imidazole | 222.44 | |
| VEGFR-2 | Sorafenib | Pyridine derivative | 53.65 |
| Nicotinamide-based derivative (Compound 6) | Nicotinamide | 60.83 | |
| Pyridine-derived compound 10 | Pyridine | 120 | |
| Pyridine-derived compounds 8 & 9 | Pyridine | 130 | |
| Quinoxaline-based derivative 11 | Quinoxaline | 190 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of any synthetic reagent. Below are representative procedures for Suzuki-Miyaura cross-coupling reactions involving dichlorinated pyridine derivatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This protocol is a general guideline for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative, which can be adapted for this compound.
-
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Degassed 1,4-dioxane/water (4:1 mixture)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine derivative, the boronic acid or boronic ester, and potassium phosphate.
-
Add the palladium precatalyst and the ligand.
-
Add the degassed solvent system.
-
Stir the reaction mixture at the specified temperature (typically 80-120 °C) for the required time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines
This protocol demonstrates a rapid and efficient method for the regioselective Suzuki coupling of a related dichlorinated heterocycle, which can be a valuable starting point for optimizing reactions with this compound.[1]
-
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%)
-
1,4-Dioxane
-
-
Procedure:
-
In a microwave reaction vessel, combine 2,4-dichloropyrimidine, the boronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture in a microwave reactor at 100 °C for 15 minutes.[1]
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the C4-substituted pyrimidine product.[1]
-
Mandatory Visualization
Understanding the biological context is paramount in drug discovery. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by inhibitors synthesized from this compound and a typical experimental workflow.
Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors.
References
A Comparative Guide to the Reactivity of Dichloropyridinyl and Dichloropyrimidinyl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is pivotal for the efficient synthesis of complex molecules. Dichlorinated heteroaryl boronic acids are valuable reagents, offering multiple sites for functionalization. This guide provides an objective comparison of the reactivity of dichloropyridinyl and dichloropyrimidinyl boronic acids, primarily in the context of the widely used Suzuki-Miyaura cross-coupling reaction. While direct, side-by-side kinetic studies are not extensively available in the literature, a comparative analysis can be drawn from established principles of heteroaryl chemistry and existing experimental data.
Factors Influencing Reactivity
The reactivity of heteroaryl boronic acids in Suzuki-Miyaura coupling is a nuanced interplay of electronic effects, steric hindrance, and the stability of the boronic acid itself. Both dichloropyridinyl and dichloropyrimidinyl boronic acids are classified as π-deficient heterocycles, a characteristic that significantly influences their reactivity profile.[1]
Electronic Nature of the Heterocycle: The electronic properties of the heteroaromatic ring are a primary determinant of reactivity.
-
Pyridine: The nitrogen atom in pyridine is electron-withdrawing, making the ring π-deficient compared to benzene. This generally deactivates the ring towards electrophilic substitution but can influence the energetics of the Suzuki-Miyaura catalytic cycle.
-
Pyrimidine: With two nitrogen atoms at the 1 and 3 positions, the pyrimidine ring is significantly more π-deficient than pyridine.[2] This heightened electron deficiency generally makes halogenated pyrimidines more reactive towards the oxidative addition step with a palladium(0) catalyst in Suzuki-Miyaura couplings, as compared to analogous benzene halides.[2]
Catalyst Inhibition: A known challenge with nitrogen-containing heteroaryl boronic acids is the potential for the lone pair of electrons on the nitrogen atom to coordinate with the palladium catalyst, leading to deactivation. This is particularly pronounced in 2-substituted pyridinyl boronic acids, a phenomenon often referred to as the "2-pyridyl problem".[1] A similar issue is observed with 2-pyrimidinylboronic acids, which are considered the most challenging isomers for coupling reactions due to catalyst inhibition and a higher propensity for protodeboronation.[3]
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of a C-H bond and consumption of the boronic acid.[1] The electron-deficient nature of both pyridine and pyrimidine rings can make their corresponding boronic acids more susceptible to this decomposition pathway, especially under basic reaction conditions.
Comparative Reactivity Analysis
Based on the fundamental principles outlined above, we can infer the relative reactivity of dichloropyridinyl and dichloropyrimidinyl boronic acids.
Dichloropyrimidinyl Boronic Acids:
-
Higher Reactivity (in principle): The greater π-deficiency of the pyrimidine ring is expected to make dichloropyrimidinyl boronic acids more reactive in the transmetalation step of the Suzuki-Miyaura cycle, provided other factors are equal. The chlorine atoms on the pyrimidine ring are also more activated towards oxidative addition.
-
Regioselectivity: In dichloropyrimidines, such as 2,4-dichloropyrimidine, the chlorine at the 4-position is generally more reactive than the one at the 2-position in Suzuki-Miyaura couplings.[2] This allows for selective mono-arylation at the C4 position under controlled conditions.
-
Challenges: The presence of two nitrogen atoms increases the likelihood of catalyst inhibition, especially for boronic acids at the 2- or 4-/6-positions. They are also highly susceptible to protodeboronation.
Dichloropyridinyl Boronic Acids:
-
Moderate Reactivity: While still π-deficient, the pyridine ring is less so than pyrimidine. This can translate to slower transmetalation rates compared to their pyrimidinyl counterparts.
-
"The 2-Pyridyl Problem": Dichloropyridinyl boronic acids with the boronic acid group at the 2-position will likely exhibit lower reactivity due to catalyst inhibition.
-
Substituent Effects: The position of the chlorine atoms and the boronic acid group will significantly influence reactivity due to a combination of electronic and steric effects.
Quantitative Data Summary
Direct comparative studies under identical conditions are scarce. However, the following table summarizes representative data from the literature for Suzuki-Miyaura couplings of related chloro-substituted pyridines and pyrimidines to provide a contextual understanding of achievable yields. It is crucial to note that reaction conditions vary, and thus, a direct comparison of yields is not absolute.
| Heteroaryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 95 | [2] |
| 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 96 | [2] |
| 2,4-Dichloropyrimidine | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 85 | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 h | 85 | [4] |
| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 16 h | 89 | [5] |
| 2-Chloropyridine derivative | Arylboronic acid | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 12 h | 74-91 | [6] |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a dichlorinated heteroaryl boronic acid with an aryl halide. This protocol can be adapted based on the specific substrates and optimization may be required.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the dichloropyridinyl or dichloropyrimidinyl boronic acid (1.0 eq.), the aryl or heteroaryl halide (1.2 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for the specified time. Microwave irradiation can often reduce reaction times significantly.[2]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Large-Scale Synthesis: A Cost-Effectiveness Comparison of (2,6-Dichloropyridin-4-yl)boronic Acid
In the competitive landscape of pharmaceutical and fine chemical manufacturing, the economic viability of a synthetic route is as crucial as its chemical efficiency. For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that significantly impacts the overall cost of production. This guide provides a detailed cost-effectiveness analysis of (2,6-Dichloropyridin-4-yl)boronic acid in large-scale synthesis, comparing it with a viable alternative, (2-Chloro-4-pyridinyl)boronic acid, for the production of 4-aryl-2,6-dichloropyridine derivatives. These derivatives are key intermediates in the synthesis of various bioactive molecules.
Executive Summary
This compound presents a trade-off between its higher initial cost and potentially more straightforward synthetic applications. While its precursor, 2,6-dichloro-4-iodopyridine, is relatively expensive, the boronic acid itself allows for direct access to 4-aryl-2,6-dichloropyridines. In contrast, the less expensive (2-Chloro-4-pyridinyl)boronic acid offers a more economical entry point but may require additional steps or more complex purification to achieve the desired disubstituted pyridine. The ultimate cost-effectiveness of each option is highly dependent on the specific reaction conditions, catalyst efficiency, and the scale of the synthesis.
Cost Analysis of Starting Materials
A primary driver of the overall cost of a large-scale synthesis is the price of the starting materials. The following table provides an estimated cost comparison for this compound, its key precursor, and a potential alternative. It is important to note that these prices are based on currently available information for laboratory-scale quantities and are subject to significant variation at bulk scale. Industrial-scale procurement would likely involve direct negotiation with suppliers to obtain more favorable pricing.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Purity | Estimated Price (USD/g) - Small Scale | Potential for Bulk Pricing |
| This compound | 1072951-54-2 | 191.82 | >95% | 10 - 20 | High |
| 2,6-Dichloro-4-iodopyridine | 98027-84-0 | 273.89 | >97% | 15 - 25[1] | High |
| (2-Chloro-4-pyridinyl)boronic acid | 458532-96-2 | 157.36 | >95% | 5 - 15 | High |
Performance Comparison in a Model Suzuki-Miyaura Coupling Reaction
To provide a practical comparison, we will consider the synthesis of a generic 4-aryl-2,6-dichloropyridine via a Suzuki-Miyaura cross-coupling reaction. While direct, side-by-side, large-scale experimental data is proprietary and rarely published, we can construct a comparative analysis based on typical reaction conditions and yields reported for similar transformations.
Reaction Scheme:
-
Route A: Using this compound
-
Route B: Using an alternative starting material strategy, for example, coupling an arylboronic acid with 2,6-dichloropyridine (though this would be less direct for achieving the 4-aryl product and is not a direct comparison of boronic acids). A more direct comparison would involve a different boronic acid that leads to a similar class of compounds, but for the synthesis of the target 4-aryl-2,6-dichloropyridine, this compound is a highly specific reagent.
For the purpose of this guide, we will present a hypothetical but realistic comparison of this compound with (2-Chloro-4-pyridinyl)boronic acid in the synthesis of a 4-aryl-2-chloropyridine, which is a related and informative comparison.
| Parameter | This compound | (2-Chloro-4-pyridinyl)boronic acid |
| Target Product | 4-Aryl-2,6-dichloropyridine | 4-Aryl-2-chloropyridine |
| Aryl Halide | Aryl Bromide/Iodide | Aryl Bromide/Iodide |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Typical Catalyst Loading | 1-3 mol% | 1-3 mol% |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Typical Solvent | Dioxane/Water, Toluene/Water | Dioxane/Water, Toluene/Water |
| Typical Reaction Time | 8-24 hours | 8-24 hours |
| Reported Yields | 75-95% | 80-98% |
| Purification | Column chromatography, Recrystallization | Column chromatography, Recrystallization |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling reactions. These are intended as a general guide and would require optimization for a specific large-scale process.
Protocol 1: Synthesis of 4-Aryl-2,6-dichloropyridine using this compound
Materials:
-
This compound (1.0 eq)
-
Aryl bromide or iodide (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
To a degassed reaction vessel, add this compound, the aryl halide, and the palladium catalyst.
-
Add the base and the solvent system.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 4-aryl-2,6-dichloropyridine.
Protocol 2: Synthesis of 4-Aryl-2-chloropyridine using (2-Chloro-4-pyridinyl)boronic acid
Materials:
-
(2-Chloro-4-pyridinyl)boronic acid (1.0 eq)
-
Aryl bromide or iodide (1.1 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent (e.g., Toluene and Water, 3:1 v/v)
Procedure:
-
Follow steps 1-7 as described in Protocol 1, substituting the appropriate reagents and solvent system.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 4-aryl-2-chloropyridine.
Visualizing the Synthetic Workflow and Cost Factors
To better understand the decision-making process, the following diagrams illustrate the synthetic workflow and the key factors influencing the cost-effectiveness of each approach.
Caption: Comparative synthetic workflows for producing substituted aryl-pyridines.
Caption: Key factors influencing the cost-effectiveness of a large-scale synthesis.
Conclusion and Recommendations
The choice between this compound and a less functionalized alternative like (2-Chloro-4-pyridinyl)boronic acid for large-scale synthesis is a multifaceted decision.
-
This compound is the more direct, albeit initially more expensive, option for accessing 4-aryl-2,6-dichloropyridines. Its higher cost may be offset by a more streamlined process with fewer steps, potentially leading to higher overall yields and reduced manufacturing complexity. This is particularly advantageous when the final target molecule requires the dichloro substitution pattern.
-
(2-Chloro-4-pyridinyl)boronic acid offers a lower upfront cost for the boronic acid itself. However, if the final product requires substitution at the 6-position, additional synthetic steps would be necessary, which would add to the overall cost and complexity of the process. For target molecules where only the 2-chloro-4-arylpyridine scaffold is needed, this would be the more cost-effective choice.
For drug development professionals, a thorough process hazard analysis and a detailed cost-of-goods calculation for each specific target molecule are essential. It is recommended to perform small-scale pilot runs to gather empirical data on yields, reaction kinetics, and purification requirements before committing to a specific route for large-scale production. Collaboration with bulk chemical suppliers to obtain accurate pricing for kilogram and ton quantities of all necessary reagents is also a critical step in making an informed and economically sound decision.
References
Safety Operating Guide
Navigating the Safe Disposal of (2,6-Dichloropyridin-4-yl)boronic acid: A Procedural Guide
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents is a cornerstone of operational excellence and environmental responsibility. This guide provides comprehensive, step-by-step procedures for the proper disposal of (2,6-Dichloropyridin-4-yl)boronic acid, a halogenated organic compound. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound and similar chlorinated pyridine derivatives are classified as hazardous materials that can cause skin, eye, and respiratory irritation.[1][2] All handling and disposal operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE) to prevent exposure.[3][4]
Key Safety Data Summary
| Hazard | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[1][2] |
| Respiratory Irritation | Specific target organ toxicity - single exposure (Category 3) | H335: May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, ensure the following PPE is worn. All equipment should be inspected for integrity prior to use.[4][5]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[5][6] | Protects against splashes and dust. |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves.[4][5] | Prevents skin contact. Consider double-gloving for added protection. |
| Body Protection | A fully fastened, long-sleeved lab coat.[5][7] | Protects skin and clothing from contamination. |
| Footwear | Closed-toe shoes.[5] | Prevents exposure from spills. |
| Respiratory | Use in a well-ventilated area or chemical fume hood.[4][8] | Avoids inhalation of dust or aerosols.[3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste . It must never be disposed of down the drain or in regular trash receptacles.[3][7]
Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.[9]
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[5]
-
Halogenated Waste Stream : As a chlorinated compound, this chemical must be collected in a designated halogenated organic waste container.[10][11] Do not mix with non-halogenated organic waste.[12]
-
Incompatible Materials : Do not mix this waste with strong acids, bases, or oxidizers.[11][12]
Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies and are essential for safety.
-
Container Type : Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof screw cap.[7][13] The container must be in good condition.[11]
-
Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[9][13] The label must include:
Disposal of Contaminated Materials
Any materials that come into contact with this compound are also considered hazardous waste.
-
Solid Waste : Contaminated items such as gloves, weighing papers, pipette tips, and absorbent pads must be collected in a designated solid hazardous waste container.[5]
-
Empty Containers : The original, empty container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7] The rinsate must be collected and disposed of as liquid hazardous waste.[7] After rinsing, the container can be managed according to your institution's policies.[3]
Decontamination of Glassware
-
Initial Rinse : In a chemical fume hood, rinse contaminated glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. This initial rinsate must be collected as halogenated liquid hazardous waste.[5]
-
Secondary Decontamination : A wash with a mild basic solution can help convert residual boronic acid into a more water-soluble boronate salt.[5][14] This rinsate should also be collected as hazardous waste.[5]
-
Final Rinse : A final rinse with water should be performed, with the rinsate collected as hazardous waste.[5]
Waste Storage and Professional Disposal
-
Storage : Keep the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[11][13] The container should be kept closed except when adding waste.[9]
-
Arranging Disposal : Once the container is full or reaches the institutional time limit, arrange for collection by a licensed hazardous waste disposal company.[7] The material will likely be disposed of via controlled incineration with flue gas scrubbing.[3] Follow your institution's specific procedures for requesting a waste pickup.
Experimental Workflow & Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Spill Management Procedures
Accidental spills should be handled promptly and safely.
Small Spills (within a chemical fume hood)
-
Alert Personnel : Notify others in the immediate area.[15]
-
Contain Spill : Use an inert absorbent material like vermiculite or sand to contain the spill.[16]
-
Collect Residue : Carefully scoop the absorbed material into a sealable, compatible container.[16][17] Avoid creating dust.[18]
-
Label and Dispose : Label the container as "Hazardous Waste" with the chemical name and dispose of it along with other solid waste.[5]
-
Decontaminate : Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.[15]
Large Spills (or any spill outside a fume hood)
-
Evacuate : Immediately evacuate the area.[5]
-
Alert : Notify laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.[5]
-
Secure Area : Prevent entry into the affected area. If safe to do so, close the doors to the room to contain vapors.[16]
-
Professional Cleanup : Do not attempt to clean up a large spill yourself. Wait for trained emergency personnel.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. reddit.com [reddit.com]
- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 16. qmul.ac.uk [qmul.ac.uk]
- 17. acs.org [acs.org]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Logistical Information for Handling (2,6-Dichloropyridin-4-yl)boronic acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (2,6-Dichloropyridin-4-yl)boronic acid are paramount for ensuring a safe laboratory environment and preventing chemical exposure. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for managing this compound.
Hazard Identification and Safety Precautions
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Avoid direct contact and inhalation. Use appropriate Personal Protective Equipment (PPE).[4] |
| Skin Irritation | Causes skin irritation.[2][3] | Wear protective gloves and clothing.[2][3] |
| Eye Irritation | Causes serious eye irritation.[2][3] | Wear eye protection.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Work in a well-ventilated area, preferably a chemical fume hood.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation of dust or vapors.[5][7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the work area.[8][9]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory.[8][10] A full-face shield is recommended if there is a risk of splashing.[8]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[8][10] Inspect gloves for any signs of degradation before use and wash hands thoroughly after handling.[6][11]
-
Body Protection: A laboratory coat is required.[8][10] For larger quantities or when there is a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5][6]
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]
3. Handling Procedures:
-
Before use, carefully read the available Safety Data Sheet (SDS).[12]
-
Avoid the formation of dust and aerosols.[11]
-
Keep the container tightly closed when not in use.[7]
-
Use non-sparking tools and prevent electrostatic discharge.[11]
-
Do not eat, drink, or smoke in the laboratory.[8]
4. Spill Response:
-
In case of a spill, ensure the area is well-ventilated.[8]
-
For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[4][8]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8]
-
Clean the spill area with an appropriate solvent, followed by soap and water.[8]
-
Report the spill to the designated safety personnel.[8]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[4][8]
1. Waste Segregation:
-
This compound should be segregated as chlorinated organic waste.[13] Do not mix it with non-halogenated waste streams.[13]
-
Store waste in a chemically compatible, leak-proof container with a secure lid.[4][9] Polyethylene or glass containers are generally suitable.[4]
2. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][13] Do not use abbreviations or chemical formulas.[4]
-
For mixtures, list all constituents and their approximate percentages.[4]
3. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[9]
-
Ensure secondary containment is in place to manage any potential leaks.[13]
4. Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the collection and disposal of the hazardous waste.[13]
-
Current practices for the disposal of waste pyridine compounds often involve incineration at high temperatures.[14] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceequip.com.au [scienceequip.com.au]
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- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
